molecular formula C13H13ClN2O B1351249 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine CAS No. 218457-66-0

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

Cat. No.: B1351249
CAS No.: 218457-66-0
M. Wt: 248.71 g/mol
InChI Key: PALZTNXUZXQEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine is a useful research compound. Its molecular formula is C13H13ClN2O and its molecular weight is 248.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-8-5-11(6-9(2)13(8)14)17-12-4-3-10(15)7-16-12/h3-7H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZTNXUZXQEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383976
Record name 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

218457-66-0
Record name 6-(4-Chloro-3,5-dimethylphenoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218457-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine: Synthesis, Physicochemical Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of the novel chemical entity 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine. As this compound is not extensively documented in publicly available literature, this document serves as a foundational resource, offering a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential biological activities based on the well-established pharmacology of its core structural motifs. The aminopyridine and diaryl ether scaffolds are privileged in medicinal chemistry, suggesting that this compound may hold significant promise for further investigation, particularly in the realm of kinase inhibition. This guide is intended to provide researchers and drug development professionals with the essential knowledge to initiate and advance the study of this and related molecules.

Introduction and Rationale

The intersection of aminopyridine and diaryl ether moieties in a single molecular framework presents a compelling opportunity for the discovery of novel therapeutic agents. Aminopyridines are a class of compounds known for their diverse biological activities, primarily acting as blockers of voltage-gated potassium channels[1]. Their unique structural properties allow for interaction with a variety of enzymes and receptors, making them a cornerstone in medicinal chemistry[1][2]. The diaryl ether motif is another "privileged scaffold" in drug discovery, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties[3][4].

The subject of this guide, this compound, combines these two key pharmacophores. While specific data for this compound is scarce, its constituent parts suggest a high potential for biological activity. This guide will deconstruct the molecule to its core components, propose a viable synthetic pathway, predict its fundamental physicochemical properties, and explore its potential as a therapeutic agent, with a particular focus on kinase inhibition.

Proposed Synthesis of this compound

The most logical and well-established method for the synthesis of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol[5]. While traditional Ullmann conditions can be harsh, modern modifications utilizing ligands can facilitate the reaction under milder conditions[5][6]. The proposed synthesis of the title compound involves the coupling of 6-chloropyridin-3-amine and 4-chloro-3,5-dimethylphenol.

Starting Materials

The successful synthesis of the target compound is contingent on the availability and purity of the starting materials.

Starting MaterialStructureKey Properties
6-Chloropyridin-3-amine 6-Chloropyridin-3-amineCAS: 5350-93-6M.W.: 128.56 g/mol Appearance: SolidSolubility: Soluble in various organic solvents[7][8].
4-Chloro-3,5-dimethylphenol 4-Chloro-3,5-dimethylphenolCAS: 88-04-0M.W.: 156.61 g/mol Appearance: White crystalline powderm.p.: 114-116 °Cb.p.: 246 °CpKa: 9.76 (Predicted)Solubility: Soluble in methanol, poorly soluble in water[9][10][11].
Proposed Synthetic Protocol: Modified Ullmann Condensation

This protocol is a proposed method and will require optimization.

  • Reaction Setup: To a dry, inert reaction vessel, add 4-chloro-3,5-dimethylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.) as the base, and a suitable solvent such as dimethylformamide (DMF).

  • Catalyst and Ligand Addition: Add copper(I) iodide (CuI, 0.1 eq.) as the catalyst and N,N'-dimethylglycine (0.2 eq.) as the ligand. The use of an amino acid ligand can significantly improve the reaction efficiency and allow for lower reaction temperatures[5].

  • Addition of Pyridine Component: Add 6-chloropyridin-3-amine (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 90-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 6-chloropyridin-3-amine 6-Chloropyridin-3-amine Reaction Ullmann Condensation 6-chloropyridin-3-amine->Reaction 4-chloro-3,5-dimethylphenol 4-Chloro-3,5-dimethylphenol 4-chloro-3,5-dimethylphenol->Reaction Catalyst CuI (Catalyst) Catalyst->Reaction Ligand N,N'-Dimethylglycine (Ligand) Ligand->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Temperature 90-120 °C Temperature->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-(4-Chloro-3,5-dimethylphenoxy) pyridin-3-amine Purification->Product

Caption: Proposed synthesis of the title compound via a modified Ullmann condensation.

Physicochemical and Pharmacokinetic Properties (Predicted)

Due to the novelty of this compound, experimental data on its physicochemical properties are not available. However, we can predict these properties based on its structure, which is crucial for assessing its drug-likeness and potential pharmacokinetic profile. These predictions are based on established models such as Lipinski's Rule of Five and data from structurally similar compounds[12].

PropertyPredicted ValueRationale and Significance in Drug Discovery
Molecular Formula C₁₃H₁₂ClN₂O
Molecular Weight ~247.7 g/mol Within the typical range for small molecule drugs, favoring good absorption and distribution.
logP (Lipophilicity) 3.0 - 4.0A balanced logP is crucial for cell membrane permeability and solubility. Values in this range are common for orally bioavailable drugs.
Topological Polar Surface Area (TPSA) ~51 ŲTPSA is a good indicator of a drug's ability to permeate cell membranes. A value below 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors 1 (from the amine group)Important for target binding and solubility. A low number of donors is favorable for membrane permeability.
Hydrogen Bond Acceptors 3 (2 from pyridine N and ether O)Important for target binding and solubility. A moderate number of acceptors is desirable.
pKa (most basic) ~5.5 - 6.5The basicity of the pyridine nitrogen will influence the compound's solubility and interaction with biological targets. The predicted pKa of 3-aminopyridine is around 5.7 to 6.04[13][14].
Solubility Low in water, soluble in organic solventsThe diaryl ether structure suggests poor aqueous solubility, which may necessitate formulation strategies for in vivo studies.

These predicted properties suggest that this compound has a drug-like profile and is likely to be orally bioavailable. However, its low predicted aqueous solubility may pose a challenge for formulation and in vivo studies[15].

Potential Biological Activity and Therapeutic Applications

The structural motifs present in this compound are frequently found in potent, biologically active molecules, particularly kinase inhibitors.

The Aminopyridine Scaffold in Kinase Inhibition

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors[16]. It can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. Numerous aminopyridine-based compounds have been developed as inhibitors of various kinases, including Tropomyosin receptor kinase (TRK) and Cyclin-dependent kinases (CDKs)[17][18][19]. The 3-aminopyridine moiety, in particular, has been identified as a promising scaffold for the development of selective kinase inhibitors[16].

The Diaryl Ether Moiety in Drug Design

Diaryl ethers are also prevalent in a wide range of biologically active compounds. This linker can orient the two aromatic rings in a specific conformation that is often optimal for binding to a target protein. The flexibility of the ether linkage allows for some conformational adaptation, which can be advantageous for achieving high-affinity binding. Diaryl ethers have been successfully incorporated into inhibitors of various enzymes[4][20].

Hypothesized Mechanism of Action: Kinase Inhibition

Given the presence of both the aminopyridine and diaryl ether scaffolds, it is hypothesized that this compound could function as a kinase inhibitor. The aminopyridine moiety would likely anchor the molecule in the ATP-binding site of a kinase by forming hydrogen bonds with the hinge region. The 4-chloro-3,5-dimethylphenoxy group would then occupy a hydrophobic pocket, contributing to the potency and selectivity of the compound.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_moieties Inhibitor Moieties Kinase ATP Binding Site Hinge Region Hydrophobic Pocket ATP ATP ATP->Kinase:f0 Binds Inhibitor 6-(4-Chloro-3,5-dimethylphenoxy) pyridin-3-amine Inhibitor->Kinase:f0 Competitively Binds Aminopyridine Aminopyridine Moiety Diaryl_Ether 4-Chloro-3,5-dimethylphenoxy Moiety Aminopyridine->Kinase:f1 H-bonds Diaryl_Ether->Kinase:f2 Hydrophobic Interaction

Caption: Hypothesized binding mode of the title compound as a kinase inhibitor.

Proposed Experimental Protocols for Characterization

The identity and purity of the newly synthesized this compound must be confirmed through a battery of standard analytical techniques[21][22][23][24].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as singlets for the two methyl groups and a broad singlet for the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methyl carbons, and the carbons flanking the ether linkage and the amine group.

Mass Spectrometry (MS)
  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy
  • The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), and the C-O stretching of the diaryl ether (around 1200-1250 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)
  • HPLC analysis should be used to determine the purity of the synthesized compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the novel compound this compound. Based on the analysis of its structural components, a viable synthetic route has been proposed, and its physicochemical properties have been predicted to be favorable for a potential drug candidate. The presence of the aminopyridine and diaryl ether scaffolds strongly suggests that this compound may exhibit interesting biological activity, with kinase inhibition being a particularly promising area for investigation.

Future work should focus on the successful synthesis and purification of this compound, followed by its thorough analytical characterization to confirm its structure and purity. Subsequently, in vitro screening against a panel of kinases would be a logical next step to explore its therapeutic potential. The insights provided in this guide are intended to serve as a catalyst for such research, paving the way for the potential development of a new class of therapeutic agents.

References

  • Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Retrieved from [Link]

  • PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20.
  • Li, Y., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9839-9877.
  • PubChem. 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine. Retrieved from [Link]

  • Collins, I., et al. (2012). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 22(17), 5437-5443.
  • PubChem. 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2014). Molecules, 19(10), 16462-16501.
  • PubChem. 3-Aminopyridine. Retrieved from [Link]

  • Center for Applied Isotope Studies. Organic Compound Characterization & Quantification. Retrieved from [Link]

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. (2025). ACS Medicinal Chemistry Letters.
  • ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 355(12), e2200438.
  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1368724.
  • NIH. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry, 21(7), 1846-1854.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Lab-Training.com. Retrieved from [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 11(2), 38-48.
  • ResearchGate. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 6(43), 28754-28769.
  • Wikipedia. 3-Aminopyridine. Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Chemistry, 11(2), 38-48.
  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Techniques and Methods of Identification. Retrieved from [Link]

  • ChemRxiv. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors.
  • Fisher Scientific. 4-Chloro-3,5-dimethylphenol, 98+%. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 142, 107019.
  • MDPI. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(3), 1196.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Chemistry.
  • ResearchGate. (2025). A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C-O Coupling of Potassium Phenolate and 4-Chloropyridine. Industrial & Engineering Chemistry Research.
  • RSC Publishing. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(48), 33659-33672.
  • PubMed Central. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 12(16), 1493-1506.
  • Ataman Kimya. 4-Chloro-3,5-dimethylphenol (PCMX). Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591.
  • PharmaCompass. 6-chloro-3-amino pyridine. Retrieved from [Link]

  • LookChem. 4-Chloro-3 5-dimethylphenol / 4-Chloro-3,5-Xylenol / PCMX Cas 88-04-0 with MF C8H9ClO. Retrieved from [Link]

  • PubMed Central. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(23), 10573-10582.
  • PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1368724.
  • ACS Publications. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802.

Sources

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deconvolution of biological targets for novel small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. This guide presents a comprehensive, multi-tiered strategy for identifying and validating the potential biological targets of the novel compound, 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine. Given its structural resemblance to known kinase inhibitors, particularly those with a phenoxypyridine scaffold, we hypothesize a primary interaction with the human kinome. This document provides a robust framework for researchers, scientists, and drug development professionals, guiding them from initial hypothesis generation using computational methods to rigorous experimental validation of target engagement and mechanism of action in a cellular context. We detail the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Challenge of a Novel Molecule

This compound is a synthetic organic compound whose biological activity is not yet characterized. The core structure, featuring a substituted phenoxy group linked to an aminopyridine, is a privileged scaffold found in numerous biologically active agents. Notably, phenoxypyridine derivatives have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] This structural alert strongly suggests that protein kinases are a probable target class for this compound.

Identifying the specific kinase or other protein targets requires a systematic and integrated approach that combines computational prediction with empirical evidence. A failure to accurately identify targets can lead to misinterpretation of phenotypic data and wasted resources. This guide, therefore, outlines a logical workflow designed to efficiently narrow the field of potential targets and build a robust case for a specific molecular mechanism of action.

A Multi-Tiered Strategy for Target Identification

Our approach is structured as a sequential, multi-tiered workflow. Each tier increases the level of evidence and confidence in the putative target, moving from broad, predictive analyses to direct, mechanistic validation.

G cluster_0 Tier 0: Hypothesis Generation cluster_1 Tier 1: Broad Experimental Screening cluster_2 Tier 2: Direct Target Engagement cluster_3 Tier 3: Mechanistic Validation in_silico In Silico Target Prediction (Ligand & Structure-Based) biochem Biochemical Kinase Profiling (e.g., Kinome Scan) in_silico->biochem Identifies likely kinase families pheno Phenotypic Screening (Target-Relevant Cell Lines) in_silico->pheno Suggests relevant cell models cetsa Cellular Thermal Shift Assay (CETSA) biochem->cetsa Provides specific hits for validation affinity Affinity Chromatography-MS biochem->affinity pheno->cetsa Links phenotype to a target pathway Pathway Analysis (e.g., Western Blot) cetsa->pathway Confirms direct binding in cells affinity->pathway Confirms interaction & identifies partners

Figure 1: A multi-tiered workflow for target identification.

Tier 0: In Silico Hypothesis Generation

The most resource-efficient first step is to leverage computational methods to generate a tractable list of high-probability targets. This is achieved through two complementary approaches.[3][4][5]

Ligand-Based Virtual Screening

This method operates on the principle that structurally similar molecules often have similar biological activities.[6] We can use the structure of this compound as a query to search databases of known bioactive compounds (e.g., ChEMBL). The identified neighbors, particularly those with known kinase targets such as c-Met or FMS-like tyrosine kinase 3 (FLT3), provide the first set of hypotheses.

Structure-Based Virtual Screening (Inverse Docking)

Inverse docking flips the conventional screening paradigm: instead of docking a library of ligands to one target, we dock our single ligand to a library of protein structures.[4][7] By screening against a comprehensive library of human kinase crystal structures, this method can predict binding poses and estimate binding affinity across the kinome, highlighting kinases with the most favorable predicted interactions.

Tier 1: Broad Experimental Screening

With a set of computational predictions in hand, the next step is to acquire the first layer of empirical evidence. This involves parallel screening efforts to assess both direct enzymatic inhibition and cellular effects.

Biochemical Kinase Profiling

The most direct way to test our primary hypothesis is to screen the compound against a large panel of purified protein kinases.[8][9][10] Commercial services offer comprehensive kinome scans that measure the percent inhibition of hundreds of kinases at a fixed compound concentration (e.g., 1 µM).

Rationale: This experiment provides a broad, unbiased view of the compound's kinase selectivity profile. It quickly identifies the most sensitive kinases and kinase families, providing high-quality hits for further investigation.

Data Presentation: The results are typically presented as a "kinome tree" to visualize selectivity and a table of high-potency hits.

Target Kinase% Inhibition @ 1 µMTarget Family
c-Met 98%Receptor Tyrosine Kinase
FLT3 92%Receptor Tyrosine Kinase
VEGFR2 85%Receptor Tyrosine Kinase
Aurora A 45%Serine/Threonine Kinase
CDK2 15%Serine/Threonine Kinase
Table 1: Hypothetical results from a biochemical kinase profiling screen for this compound.
Phenotypic Screening in Target-Relevant Cell Lines

Parallel to biochemical screening, it is crucial to determine if the compound has a functional effect in a cellular context.[11] Based on the structural alerts and in silico predictions pointing towards c-Met and FLT3, we would select cancer cell lines known to be dependent on the activity of these kinases for their growth and survival.

  • For c-Met: The MKN45 gastric cancer cell line, which has a genomic amplification of the MET gene, is highly sensitive to c-Met inhibitors.[2][12][13]

  • For FLT3: The MOLM-13 acute myeloid leukemia (AML) cell line harbors an internal tandem duplication (ITD) mutation in FLT3, leading to constitutive activation and oncogenic addiction.[14][15][16]

Rationale: A potent cytotoxic or anti-proliferative effect in these specific cell lines, but not in cell lines lacking c-Met or FLT3 dependency, provides strong correlative evidence that the compound acts through these targets.

Cell LineGenetic BackgroundIC50 (µM)
MKN45 MET Amplified0.25
MOLM-13 FLT3-ITD0.40
A549 KRAS Mutant (Control)> 10
HEK293 Normal (Control)> 10
Table 2: Hypothetical IC50 values from cell viability assays, demonstrating target-relevant phenotypic effects.

Tier 2: Validating Direct Target Engagement

A positive result in a biochemical assay and a corresponding cellular phenotype is compelling but not definitive proof of target engagement. The compound could be inhibiting the target in a test tube but exerting its cellular effect through an off-target mechanism. Therefore, we must demonstrate that the compound physically binds to its putative target inside the cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying target engagement in intact cells or cell lysates.[17][18][19] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).

Rationale: CETSA is the gold standard for confirming that a compound reaches and binds to its intended target in a physiological environment, distinguishing it from compounds that are merely potent in biochemical assays but lack cellular permeability or engage other targets.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification A Treat intact cells with Vehicle or Compound B Aliquot cells and heat to a range of temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble (stabilized) from aggregated proteins C->D E Analyze soluble fraction by Western Blot or other method D->E

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for c-Met Target Engagement
  • Cell Culture: Culture MKN45 cells to ~80% confluency.

  • Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound for 2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble c-Met at each temperature point by Western blot.

  • Interpretation: A positive result is a shift of the melting curve to higher temperatures in the compound-treated samples compared to the vehicle-treated samples.

Affinity Chromatography-Mass Spectrometry (AC-MS)

An alternative or orthogonal approach is to immobilize the compound on a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate.[20][21][22] Bound proteins are eluted and identified by mass spectrometry.

Rationale: This is an unbiased method that can confirm hypothesized targets and potentially identify novel, unexpected off-targets. A critical control is to perform a parallel experiment where free compound is added to the lysate to compete with the immobilized compound for binding to the target; a true interactor will show reduced binding to the beads in the competition experiment.

Tier 3: Mechanistic & Pathway Validation

Confirming direct target engagement is a major milestone. The final step is to demonstrate that this binding event translates into the expected functional consequence: the inhibition of the target's biological activity and its downstream signaling pathway.

Western Blotting for Signaling Pathway Analysis

Protein kinases exert their effects by phosphorylating downstream substrate proteins. If our compound binds and inhibits c-Met or FLT3, we should observe a dose-dependent decrease in the phosphorylation of their key downstream effectors.[23][24][25]

Rationale: This experiment provides the definitive mechanistic link between target engagement and the observed cellular phenotype. It confirms that the compound is not just a binder but a functional inhibitor of the kinase's signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ligand HGF (Ligand) cMet c-Met Receptor ligand->cMet compound 6-(4-Chloro-3,5-dimethyl- phenoxy)pyridin-3-amine compound->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

Figure 3: Hypothesized c-Met signaling pathway and the inhibitory point of the compound.

Protocol: Western Blot Analysis of c-Met Pathway Inhibition
  • Cell Culture and Treatment: Seed MKN45 cells and allow them to adhere. Starve the cells in serum-free media for 12-24 hours. Pre-treat with increasing concentrations of the compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for 2 hours.

  • Stimulation: Stimulate the cells with Hepatocyte Growth Factor (HGF), the ligand for c-Met, for 15 minutes to induce pathway activation.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies overnight. Key antibodies include:

    • Phospho-c-Met (p-c-Met)

    • Total c-Met

    • Phospho-AKT (p-AKT)

    • Total AKT

    • Phospho-ERK1/2 (p-ERK)

    • Total ERK1/2

    • GAPDH or β-Actin (as a loading control)

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the bands.

  • Interpretation: A successful result will show a dose-dependent decrease in the signals for p-c-Met, p-AKT, and p-ERK, while the total protein levels and the loading control remain unchanged.

Conclusion

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • CCDC. Ligand-Based Virtual Screening. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Ferreira, L. L. G., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Journal of the Brazilian Chemical Society. [Link]

  • Wei, L., et al. (2019). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. Oncotarget. [Link]

  • Bih-Hwa, S., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery. [Link]

  • Khurana, N., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Reactome. FLT3 Signaling. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling. [Link]

  • Funakoshi, Y., et al. (2013). Excessive MET signaling causes acquired resistance and addiction to MET inhibitors in the MKN45 gastric cancer cell line. Investigational New Drugs. [Link]

  • Cellosaurus. MOLM-13 (CVCL_2119). [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • MolSoft LLC. (2024). Virtual Ligand Screening in MolSoft's ICM-Pro. [Link]

  • Cass, Q. B., & Almeida, F. G. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]

  • Kalyaanamoorthy, S., & Barakat, K. H. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • Cellosaurus. MKN45 (CVCL_0434). [Link]

  • de Castro, M. C., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. [Link]

  • Stirewalt, D. L., & Radich, J. P. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology. [Link]

  • Kazi, J. U., et al. (2013). Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns. British Journal of Haematology. [Link]

  • Li, H., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules. [Link]

  • University of Sheffield. Ligand-Based and Structure-Based Virtual Screening. [Link]

  • Schrödinger. Virtual Screening With GLIDE. [Link]

  • DepMap. MOLM13 - Cell Line Summary. [Link]

  • Hisatsune, H., et al. (2005). Interaction of c-Met and E-cadherin in MKN-45 human gastric cancer cells. Oncology Reports. [Link]

  • van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Zhang, S., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • K-I. S., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. BioTechniques. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Li, H., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. ResearchGate. [Link]

  • Nannini, M., et al. (2018). Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... ResearchGate. [Link]

  • Wang, H., et al. (2016). Ligand-Based Virtual Screening Approach Using a New Scoring Function. PLoS ONE. [Link]

  • Reichelt, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Dal Bello, F., et al. (2019). Schematic representation of the FLT3-ITD signaling pathways and.... ResearchGate. [Link]

  • Tatarelli, C., et al. (2025). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. ResearchGate. [Link]

  • Guo, A., et al. (2008). Signaling networks assembled by oncogenic EGFR and c-Met. Proceedings of the National Academy of Sciences. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Natural Products. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

  • MedlinePlus. FLT3 gene. [Link]

  • RIKEN BRC. MKN45 Cell Line. [Link]

  • Fionda, C., et al. (2021). The FLT3-ITD + MOLM-13 cells and primary leukemic stem cells are.... ResearchGate. [Link]

  • Chen, D., et al. (2018). Schematic representation of the FLT3 signaling cascade. ResearchGate. [Link]

  • Janssen Research & Development. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. [Link]

Sources

Methodological & Application

"6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine, a diaryl ether of significant interest in medicinal chemistry and materials science. This document provides a comprehensive, field-proven protocol designed for researchers, scientists, and drug development professionals.

Introduction: Strategic Approach to Diaryl Ether Synthesis

The target molecule, this compound, is a substituted diaryl ether. The core structural challenge in its synthesis is the formation of the C-O bond between the electron-deficient pyridine ring and the phenoxy moiety. While various methods for C-O bond formation exist, the Ullmann condensation remains a robust and widely adopted strategy for constructing diaryl ethers, particularly when dealing with heteroaromatic systems.[1][2] This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[3]

Our synthetic strategy is therefore a convergent, two-step process:

  • Preparation of Key Precursors: Synthesis of the requisite starting materials, 4-chloro-3,5-dimethylphenol and 6-chloropyridin-3-amine.

  • Copper-Catalyzed C-O Coupling: An Ullmann condensation to couple the two precursors and form the final product.

This approach is selected for its reliability and the general commercial availability or straightforward synthesis of the starting materials. The causality behind experimental choices, particularly in the Ullmann coupling step (e.g., choice of catalyst, base, and solvent), is critical for achieving high yields and purity.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below, from the preparation of starting materials to the final product formation.

G cluster_0 Precursor Synthesis cluster_1 Final Coupling Reaction start1 3,5-Dimethylphenol proc1 Chlorination Protocol start1->proc1 start2 6-Chloropyridin-3-amine (Commercially Available) proc2 Ullmann Condensation start2->proc2 prod1 4-Chloro-3,5-dimethylphenol proc1->prod1 prod1->proc2 prod2 6-(4-Chloro-3,5-dimethylphenoxy) pyridin-3-amine proc2->prod2

Figure 1: High-level experimental workflow for the synthesis.

PART 1: Synthesis of Precursor: 4-Chloro-3,5-dimethylphenol

This precursor is synthesized via the electrophilic chlorination of 3,5-dimethylphenol. The use of sulfuryl chloride (SO₂Cl₂) is a common and effective method for this transformation.[4]

Safety Precautions for Part 1
  • 3,5-Dimethylphenol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Ensure all glassware is dry.

  • Solvents (e.g., Dichloromethane): Volatile and potentially carcinogenic. Handle in a fume hood.

Experimental Protocol 1: Synthesis of 4-Chloro-3,5-dimethylphenol
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Role
3,5-Dimethylphenol122.1610.0 g81.86Starting Material
Sulfuric Chloride (SO₂Cl₂)134.9711.05 g (6.7 mL)81.86Chlorinating Agent
Dichloromethane (DCM)84.93200 mL-Solvent

Step-by-Step Methodology:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,5-dimethylphenol (10.0 g, 81.86 mmol).

  • Dissolve the starting material in dichloromethane (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add sulfuryl chloride (6.7 mL, 81.86 mmol) dropwise to the stirred solution over 30 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of dichlorinated byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding 100 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize HCl byproduct) and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 4-chloro-3,5-dimethylphenol as a white crystalline solid.[4][5]

PART 2: Ullmann Condensation for Final Product Synthesis

The formation of the diaryl ether is achieved via a copper(I)-catalyzed Ullmann condensation. This reaction requires an aryl halide (6-chloropyridin-3-amine), a phenol (4-chloro-3,5-dimethylphenol), a copper catalyst, and a base in a high-boiling polar aprotic solvent.[1]

Reaction Mechanism: Ullmann Condensation

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the deprotonated phenol and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst.

G Cu(I) Catalyst Cu(I) Catalyst Oxidative Addition\n(+ Ar-X) Oxidative Addition (+ Ar-X) Cu(I) Catalyst->Oxidative Addition\n(+ Ar-X) Step 1 Cu(III) Intermediate\n(Ar-Cu(III)-X) Cu(III) Intermediate (Ar-Cu(III)-X) Oxidative Addition\n(+ Ar-X)->Cu(III) Intermediate\n(Ar-Cu(III)-X) Ligand Exchange\n(+ Ar'-O⁻) Ligand Exchange (+ Ar'-O⁻) Cu(III) Intermediate\n(Ar-Cu(III)-X)->Ligand Exchange\n(+ Ar'-O⁻) Step 2 Cu(III) Complex\n(Ar-Cu(III)-OAr') Cu(III) Complex (Ar-Cu(III)-OAr') Ligand Exchange\n(+ Ar'-O⁻)->Cu(III) Complex\n(Ar-Cu(III)-OAr') Reductive Elimination Reductive Elimination Cu(III) Complex\n(Ar-Cu(III)-OAr')->Reductive Elimination Step 3 Reductive Elimination->Cu(I) Catalyst Regeneration Product\n(Ar-O-Ar') Product (Ar-O-Ar') Reductive Elimination->Product\n(Ar-O-Ar')

Figure 2: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Safety Precautions for Part 2
  • 6-Chloropyridin-3-amine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[6] Handle with appropriate PPE.

  • Copper(I) Iodide (CuI): Can cause irritation. Avoid inhalation of dust.

  • Potassium Carbonate (K₂CO₃): Irritant. Avoid inhalation of dust.

  • Dimethylformamide (DMF): A common solvent for Ullmann reactions, but it is a reproductive toxin.[2] Use in a fume hood and avoid contact. Consider safer alternatives if possible, though they may impact yield.

Experimental Protocol 2: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Role
4-Chloro-3,5-dimethylphenol156.611.57 g10.0Nucleophile
6-Chloropyridin-3-amine128.561.29 g10.0Electrophile
Copper(I) Iodide (CuI)190.45190 mg1.0Catalyst (10 mol%)
Potassium Carbonate (K₂CO₃)138.212.76 g20.0Base
N,N-Dimethylformamide (DMF)73.0950 mL-Solvent

Step-by-Step Methodology:

  • To an oven-dried flask suitable for heating under reflux with a condenser, add 4-chloro-3,5-dimethylphenol (1.57 g, 10.0 mmol), 6-chloropyridin-3-amine (1.29 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Causality Note: Anhydrous potassium carbonate is used as the base to deprotonate the phenol, forming the active nucleophile. A stoichiometric excess (2 equivalents) is used to drive the reaction to completion.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous N,N-dimethylformamide (50 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring. Causality Note: High temperatures are typically required for Ullmann couplings to overcome the activation energy of the oxidative addition step.[2]

  • Maintain the temperature and monitor the reaction by TLC. The reaction may take 12-24 hours.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product should be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

References

  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents.
  • Synthesis method of 4-chloro-3, 5-dimethylphenol. Google Patents.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health (NIH). URL: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. URL: [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. URL: [Link]

  • Process for producing 3-(aminomethyl)-6-chloropyridines. Google Patents.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. URL: [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI. URL: [Link]

  • 4-Chloro-3,5-dimethylphenol. PubChem. URL: [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. URL: [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. URL: [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. URL: [Link]

  • Production of 6-chloro-3-pyridylmethylamine. Google Patents.
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. URL: [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. URL: [Link]

  • Preparation of 3,5-dimethylphenol. PrepChem.com. URL: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of "6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to developing a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the novel aromatic amine "6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine". This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

"this compound" is a substituted pyridinamine derivative with potential applications in pharmaceutical and materials science. As with many synthetic organic compounds, achieving high purity is critical for subsequent characterization and application. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such molecules. This guide details a systematic approach to developing a preparative HPLC method, from understanding the analyte's physicochemical properties to method optimization and validation considerations.

The core challenge in purifying pyridine-containing compounds lies in their potential for strong interactions with the stationary phase, which can lead to poor peak shape and resolution. This application note addresses this by proposing a method that leverages a fundamental understanding of reversed-phase chromatography and the specific characteristics of the target molecule.

Physicochemical Properties of the Analyte

Structure:

Note: This is a simplified 2D representation.

Estimated Physicochemical Properties:

To inform our method development, we will consider the properties of two analogous compounds found in the PubChem database: "5-Chloro-2-(3,5-dimethylphenoxy)pyridin-3-amine" and "6-(4-Chloro-2-methylphenoxy)pyridin-3-amine".[1][2]

Property"5-Chloro-2-(3,5-dimethylphenoxy)pyridin-3-amine"[1]"6-(4-Chloro-2-methylphenoxy)pyridin-3-amine"[2]Estimated for "this compound"
Molecular Formula C13H13ClN2OC12H11ClN2OC13H13ClN2O
Molecular Weight 248.71 g/mol 234.68 g/mol ~248.71 g/mol
XLogP3-AA 3.43.0~3.2 - 3.5
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 333
Topological Polar Surface Area 48.1 Ų48.1 Ų~48.1 Ų

These estimations suggest that our target compound is a moderately hydrophobic, polar molecule. The presence of the amine group (a hydrogen bond donor) and the nitrogen and oxygen atoms (hydrogen bond acceptors) will influence its interaction with both the stationary and mobile phases. The XLogP value indicates good retention on a reversed-phase column.

HPLC Method Development: A Rationale-Driven Approach

The selection of HPLC parameters is not arbitrary but is guided by the physicochemical properties of the analyte and the principles of chromatography.

Choice of Stationary Phase

For polar and ionizable analytes like our target compound, reversed-phase chromatography is the mode of choice.[3] We recommend a C18 stationary phase as a starting point due to its versatility and wide applicability.[3] The hydrophobic C18 ligands will interact with the aromatic rings of the analyte, providing the primary retention mechanism.

  • Expert Insight: While a standard C18 column is a robust choice, for aromatic compounds, a phenyl-hexyl stationary phase could offer alternative selectivity.[3] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analyte, potentially improving resolution from closely related impurities.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving optimal separation.[4]

  • Solvents: A mixture of water and a water-miscible organic solvent is standard for reversed-phase HPLC. We recommend acetonitrile (ACN) over methanol as the organic modifier. ACN typically provides better peak shapes for basic compounds and has a lower viscosity, resulting in lower backpressure.[3]

  • pH and Buffering: The amine group in our analyte is basic and will be protonated at acidic pH. This ionization can lead to peak tailing due to strong interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, we recommend adjusting the mobile phase to a neutral or slightly basic pH (pH 7-8) . This will suppress the ionization of the amine, leading to improved peak shape. A phosphate buffer (e.g., 20 mM sodium phosphate) is a suitable choice for this pH range.

  • Gradient Elution: A gradient elution, starting with a lower concentration of organic solvent and gradually increasing it, is recommended for purifying crude samples. This will ensure that both early- and late-eluting impurities are effectively separated and eluted in a reasonable time.

Preparative HPLC Protocol

This protocol is a starting point and should be optimized based on the specific impurity profile of the crude sample.

Instrumentation and Materials
  • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Sodium phosphate monobasic and dibasic.

  • Crude "this compound".

Mobile Phase Preparation
  • Mobile Phase A: 20 mM Sodium Phosphate Buffer, pH 7.5.

  • Mobile Phase B: Acetonitrile.

Sample Preparation

Dissolve the crude sample in a minimal amount of a solvent that is miscible with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterValue
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate, pH 7.5
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading)
Post-Purification Processing

Collect the fractions containing the pure product. Combine the fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final product.

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for developing and executing the HPLC purification protocol.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Method cluster_post Post-Purification Analyte Analyte Characterization (Physicochemical Properties) MethodDev Method Development (Column, Gradient) Analyte->MethodDev Informs MobilePhase Mobile Phase Preparation (Buffer, Organic Solvent) MobilePhase->MethodDev SamplePrep Sample Preparation (Dissolution, Filtration) Purification Preparative HPLC Run SamplePrep->Purification MethodDev->Purification Defines FractionCollection Fraction Collection Purification->FractionCollection SolventRemoval Solvent Removal (Rotary Evaporation) FractionCollection->SolventRemoval Isolation Product Isolation (Lyophilization/Extraction) SolventRemoval->Isolation Analysis Purity Analysis (Analytical HPLC) Isolation->Analysis Verifies

Caption: HPLC Purification Workflow.

Troubleshooting

Even with a well-designed method, issues can arise. Here are some common problems and their solutions.[5]

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Strong interaction with residual silanols- Column overload- Increase mobile phase pH- Add a competitive base (e.g., triethylamine) to the mobile phase- Reduce sample load
Poor Resolution - Inappropriate mobile phase composition- Inefficient column- Optimize the gradient slope- Try a different organic solvent (e.g., methanol)- Use a column with smaller particle size or a different stationary phase (e.g., phenyl-hexyl)
High Backpressure - Column frit blockage- Sample precipitation- Filter the sample and mobile phases- Flush the column in the reverse direction
Variable Retention Times - Inconsistent mobile phase composition- Temperature fluctuations- Prepare fresh mobile phase daily- Use a column oven to maintain a constant temperature

Method Validation Considerations

For applications in drug development, the analytical method used for purity assessment must be validated according to ICH guidelines.[6][7][8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the key aspects of analytical method validation.

Method_Validation cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key Method Validation Parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC purification of "this compound". By understanding the physicochemical properties of the analyte and applying fundamental principles of reversed-phase chromatography, a robust and efficient purification method can be developed. The provided protocol, along with the troubleshooting guide and validation considerations, serves as a comprehensive resource for researchers working with this and similar compounds. The emphasis on a rationale-driven approach empowers scientists to not only follow the protocol but also to intelligently adapt it to their specific needs.

References

  • Veeprho. (n.d.). (E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline-3-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-(3,5-dimethylphenoxy)pyridin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • ResearchGate. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Optimization and Validation in Liquid Chromatography Using Design of Experiments. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • YouTube. (2022). Basics of HPLC_Part 1; HPLC Configuration/Mobile Phase/Buffer. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Retrieved from [Link]

  • MOLBASE. (n.d.). 4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine. Retrieved from [Link]

  • Veeprho. (n.d.). (E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-hydroxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

Sources

Compound Profile and Handling Protocols: 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction and Scope

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine and its structural analogs are heterocyclic building blocks of significant interest in medicinal chemistry and drug discovery.[1][2] These molecules often serve as key intermediates in the synthesis of targeted therapeutics, including kinase inhibitors.[3] The presence of a pyridin-3-amine core combined with a substituted phenoxy group provides a versatile scaffold for generating libraries of compounds with potential biological activity.[1]

This document provides in-depth guidelines for the safe handling, storage, and use of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to ensure both safety and experimental integrity. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, the following recommendations are synthesized from data on structurally similar molecules and established best practices for handling complex organic intermediates.

Physicochemical and Hazard Profile

A comprehensive risk assessment must be performed before handling this compound. The data presented below is based on close structural analogs and should be used for initial planning purposes.

Physicochemical Properties

The properties of the title compound are predicted to be similar to those of its close structural analog, 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine.

PropertyValue (Based on Analog)Source
Molecular Formula C₁₃H₁₃ClN₂ON/A
Molecular Weight 248.71 g/mol N/A
Appearance Likely an off-white to tan solidGeneral Observation
pKa (Predicted) 3.22 ± 0.10[4]
Melting Point 65-70 °C (for 3-Amino-2-chloro-4-methylpyridine)[4]
GHS Hazard Identification (Presumed)

The hazard profile is extrapolated from GHS classifications of analogous compounds.[5][6] It is imperative to treat the compound as hazardous until its specific toxicology is fully determined.

Hazard ClassGHS ClassificationHazard StatementSource
Acute Oral Toxicity Category 4H302: Harmful if swallowed[5][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[5]

Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P405, P501.[5]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, rigorous adherence to safety protocols is mandatory.

Engineering Controls

All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood. The fume hood provides critical protection against inhalation of airborne particulates and vapors. Ensure the sash is maintained at the lowest practical height. An eyewash station and safety shower must be readily accessible.[8]

Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne powder.[8]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin contact. Change gloves immediately if contamination occurs.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled in a fume hood.A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of the compound and ensuring laboratory safety.

  • Long-Term Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][9] A recommended temperature range is 2-8°C to minimize potential degradation over time.[4][6] The storage location should be away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Inert Atmosphere: For long-term storage or for compounds that show signs of degradation, storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is recommended. This prevents slow oxidation or hydrolysis, which can be a concern for aminopyridine derivatives.

  • Container Integrity: Use containers made of glass or compatible plastics (e.g., polyethylene).[6] Regularly inspect containers for leaks or damage.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory manipulations. The causality for key steps is explained to reinforce best practices.

Workflow for Weighing and Transfer of Solid Compound

Handling the solid form of the compound presents the highest risk of generating airborne particulates. This workflow is designed to mitigate that risk.

G cluster_prep Preparation cluster_weigh Weighing Operation (in Fume Hood) cluster_transfer Transfer to Reaction Vessel cluster_cleanup Cleanup A Don Required PPE (Gloves, Lab Coat, Goggles) B Prepare Fume Hood (Verify Flow, Clear Area) A->B C Gather Equipment (Spatula, Weigh Paper, Vial) B->C D Place Balance in Hood or Use Draft Shield C->D E Tare Weigh Paper on Balance D->E F Carefully Transfer Solid Using Spatula E->F G Record Mass F->G H Bring Reaction Flask into Hood G->H I Use Powder Funnel to Transfer Solid into Flask H->I J Rinse Weigh Paper with Solvent into Funnel I->J K Dispose of Weigh Paper in Solid Waste J->K L Wipe Down Spatula and Work Surface K->L M Remove PPE and Wash Hands Thoroughly L->M

Caption: Safe solid handling workflow.

Protocol Steps:

  • Preparation: Don all required PPE before entering the lab. Prepare the chemical fume hood by ensuring it is operational and the workspace is clean.

  • Weighing: Place an analytical balance inside the fume hood or use a draft shield. Tare a piece of creased weigh paper.

  • Aliquotting: Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper using a clean spatula. Perform this action slowly to minimize dust generation.

  • Transfer: Bring the receiving flask into the fume hood. Place a powder funnel into the neck of the flask. Carefully pour the solid from the weigh paper through the funnel.

  • Quantitative Rinse: Rinse the weigh paper with a small amount of the reaction solvent, allowing the rinse to flow through the funnel into the flask. This ensures a complete and accurate transfer.

  • Cleanup: Dispose of the used weigh paper and any contaminated materials in the designated solid waste container. Clean the spatula and the work surface. Wash hands thoroughly after the procedure.[7]

Protocol for Preparing a Stock Solution (Air-Sensitive Technique)

For applications requiring high precision or if the compound's stability in solution is unknown, preparing and handling solutions under an inert atmosphere is the gold standard.[10] This prevents degradation and ensures the concentration remains accurate over time.

Equipment:

  • Schlenk flask or a standard round-bottom flask with a rubber septum

  • Oven-dried glassware

  • Nitrogen or Argon gas source with a bubbler

  • Gastight syringe and long needle

  • Anhydrous solvent

G A Assemble Oven-Dried Schlenk Flask B Purge Flask with Inert Gas (3x Vacuum/Backfill Cycles) A->B C Add Solid Compound Under Positive Gas Flow B->C D Seal Flask with Septum C->D E Transfer Anhydrous Solvent via Gastight Syringe D->E F Stir to Dissolve E->F G Store Flask Under Positive Inert Gas Pressure F->G

Caption: Inert atmosphere stock solution preparation.

Protocol Steps:

  • Glassware Preparation: Ensure the Schlenk flask and magnetic stir bar are thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or in a desiccator.[11][12] This removes adsorbed water, a common source of experimental irreproducibility.

  • Inerting the Flask: Assemble the flask and purge it with inert gas. The most effective method is to evacuate the flask with a vacuum pump and backfill with nitrogen or argon, repeating this cycle three times.[13]

  • Adding the Solid: While maintaining a positive flow of inert gas (indicated by 2-3 bubbles per second in the bubbler), briefly remove the stopper and add the pre-weighed solid using a powder funnel.[14] The positive pressure prevents air from entering the flask.

  • Adding the Solvent: Seal the flask with a rubber septum. Using a clean, dry, and nitrogen-flushed syringe, transfer the required volume of anhydrous solvent to the flask by piercing the septum.[12]

  • Dissolution & Storage: Stir the mixture until the solid is fully dissolved. The resulting stock solution should be stored under a positive pressure of inert gas. For withdrawal, pierce the septum with the syringe needle for liquid removal and a second needle connected to the inert gas line to maintain pressure.

Waste Disposal and Decontamination

  • Chemical Waste: Dispose of all waste materials, including crude reaction mixtures and contaminated solvents, in appropriately labeled hazardous waste containers. Do not pour chemical waste down the drain.

  • Contaminated Materials: Used gloves, weigh paper, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid chemical waste.[8]

  • Glassware Decontamination: Rinse glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinsate as hazardous waste. The glassware can then be washed normally with soap and water.[11]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2800143, 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine. Retrieved from [Link]

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • MDPI. (2024). Interaction of Lysozyme with Sulfated β-Cyclodextrin: Dissecting Salt and Hydration Contributions. Retrieved from [Link]

  • Zhu, X.-F., & Shi, D.-Q. (2007). 1-{6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • University of California, San Diego. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83668675, 6-Chloro-3,4-dimethylpyridin-2-amine. Retrieved from [Link]

  • Reuther, C., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 3,5-Dimethyl-pyridine-4-yl-amine. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (2008). 6-Methylpyridin-3-amine. Retrieved from [Link]

  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. The insights provided are grounded in established chemical principles and field-proven experience with analogous compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow.

Question 1: My final product purity by HPLC is low (<95%) after initial work-up. What are the likely impurities and how can I remove them?

Answer: Low purity after initial extraction and solvent removal is a common challenge. The impurities likely stem from unreacted starting materials, byproducts of the synthesis, or degradation products.

  • Likely Impurities:

    • Unreacted 5-amino-2-chloropyridine or 4-chloro-3,5-dimethylphenol: These are the common starting materials for the synthesis of the target compound.

    • Isomeric Byproducts: Depending on the reaction conditions, substitution at other positions on the pyridine ring might occur, leading to isomeric impurities that can be difficult to separate.

    • Hydrolysis Products: The ether linkage can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-chloro-3,5-dimethylphenol and 6-hydroxypyridin-3-amine.

    • Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.[1]

  • Troubleshooting Steps:

    • Aqueous Washes: A thorough aqueous work-up is crucial. Washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) can help remove unreacted phenolic starting material.[2] Subsequent washes with brine will help remove residual base and water.[2]

    • Flash Column Chromatography: This is the most effective method for separating the target compound from structurally similar impurities.[3] A gradient elution is often necessary.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.

Question 2: I am struggling to achieve good separation of my target compound from a closely eluting impurity during column chromatography. What can I do?

Answer: Co-elution is a frequent issue, especially with isomeric byproducts. Optimizing your chromatography conditions is key.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Polarity Adjustment: Systematically vary the polarity of your eluent. If you are using a standard hexane/ethyl acetate system, consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to modulate the separation.

      • Alternative Solvents: Explore different solvent systems. For example, a toluene/acetone or dichloromethane/methanol gradient might provide a different selectivity.

    • Stationary Phase Variation:

      • Silica Gel Particle Size: Using a smaller particle size silica gel can increase the resolution of your separation.

      • Chemically Modified Silica: Consider using alumina or a C18-functionalized silica gel, as the different surface chemistry can alter the retention of your compounds.

    • pH Adjustment (for basic compounds): Adding a small amount of a volatile base, like triethylamine (0.1-1%), to your eluent can improve the peak shape of amine-containing compounds and potentially enhance separation from non-basic impurities by preventing tailing on the silica gel.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best general approach for purifying crude this compound?

Answer: A multi-step approach is generally recommended for achieving high purity.

Caption: General purification workflow for this compound.

This workflow ensures the removal of a broad range of impurities, from starting materials to closely related byproducts.

FAQ 2: What are some recommended solvent systems for flash column chromatography of this compound?

Answer: The choice of solvent system will depend on the specific impurities present. However, here are some good starting points for a silica gel column:

Solvent System (v/v)PolarityNotes
Hexane / Ethyl AcetateLow to MediumA standard and often effective system. A gradient of 10% to 50% ethyl acetate is a good starting range.[2][3]
Dichloromethane / MethanolMedium to HighUseful for more polar impurities. A gradient of 1% to 10% methanol is a typical starting point.
Toluene / AcetoneMediumOffers different selectivity compared to ester-based systems and can be effective for aromatic compounds.

FAQ 3: My purified product is a tan or brownish solid. Is this normal, and how can I decolorize it?

Answer: While a slight off-white or beige color can be acceptable depending on the required purity, a distinct brown color often indicates the presence of trace, highly colored impurities, possibly arising from oxidation or polymerization.

  • Decolorization Techniques:

    • Activated Carbon Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through a pad of celite. The carbon will adsorb many colored impurities.

    • Recrystallization: This is often the most effective method for both purification and decolorization. The colored impurities may remain in the mother liquor.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying the title compound using silica gel chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure a flat, undisturbed bed of silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 40% ethyl acetate over 10-20 column volumes.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Test small amounts of the compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable system.

  • Procedure:

    • Place the crude solid in a flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove all residual solvent.

Logical Relationships in Purification

The following diagram illustrates the decision-making process for troubleshooting common purification challenges.

TroubleshootingLogic start Crude Product Analysis (TLC/HPLC) low_purity Low Purity? start->low_purity workup Optimize Aqueous Work-up low_purity->workup Yes pure_product High Purity Product low_purity->pure_product No, Purity >98% colored Colored Product? recrystallize Recrystallize colored->recrystallize No charcoal Activated Charcoal Treatment colored->charcoal Yes coelution Co-eluting Impurity? coelution->colored No modify_chrom Modify Chromatography - Solvent System - Stationary Phase coelution->modify_chrom Yes chromatography Perform Flash Chromatography workup->chromatography chromatography->coelution recrystallize->pure_product charcoal->recrystallize modify_chrom->pure_product

Caption: Decision tree for troubleshooting the purification of this compound.

References

Sources

"6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges associated with this compound. Given the limited availability of specific quantitative solubility data in public literature for this molecule, this resource provides a comprehensive framework for experimental solubility determination and offers practical solutions to overcome common solubility hurdles encountered during research and development.

I. Understanding the Challenge: Physicochemical Properties and Solubility Profile

This compound is an aromatic amine with a pyridine ring, suggesting potential for both reactivity and solubility challenges. While specific data is scarce, its structural similarity to other pyridine derivatives allows us to anticipate its behavior. The presence of a chloro- and dimethylphenoxy- group contributes to its lipophilicity, which may lead to poor aqueous solubility.

Table 1: Predicted Physicochemical Properties of Related Pyridine Derivatives

PropertyValue (for similar structures)Implication for Solubility
Molecular Weight~250-350 g/mol [1][2][3]Higher molecular weight can negatively impact solubility.
LogPPredicted to be > 2Indicates a preference for lipid environments over aqueous ones.
Hydrogen Bond Donors/AcceptorsPresent (amine and pyridine nitrogen)Can interact with polar solvents, but overall lipophilicity may dominate.
Melting PointLikely a crystalline solid with a defined melting point[4]High melting point can indicate strong crystal lattice energy, making dissolution more difficult.

II. Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the handling and use of this compound.

Frequently Asked Questions (FAQs):

Q1: I am unable to dissolve this compound in my aqueous buffer. What should I do?

A1: This is a common issue with lipophilic compounds. Direct dissolution in aqueous buffers is often challenging. We recommend the following troubleshooting workflow:

G start Start: Undissolved Compound in Aqueous Buffer organic_stock Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF, Ethanol). start->organic_stock dilute Serially dilute the stock solution into your aqueous buffer. organic_stock->dilute observe Observe for precipitation. dilute->observe no_precipitate Proceed with experiment. observe->no_precipitate No precipitate Precipitation occurs. observe->precipitate Yes troubleshoot Troubleshoot further: - Decrease final organic solvent concentration. - Use a co-solvent system. - Explore formulation strategies. precipitate->troubleshoot

Caption: Troubleshooting workflow for dissolving the compound in aqueous media.

Q2: What are the best organic solvents for creating a stock solution?

A2: Based on the behavior of similar aromatic amines, polar aprotic solvents are a good starting point. We recommend screening the following:

  • Dimethyl sulfoxide (DMSO): Generally excellent for dissolving a wide range of organic compounds. However, be mindful of its potential effects on cells and assays at higher concentrations.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent.

  • Ethanol: A less toxic option that can be effective, though it may have lower solvating power than DMSO or DMF for highly lipophilic compounds.[4][5]

  • Dichloromethane (DCM) or Chloroform: Useful for initial dissolution for chemical reactions, but their immiscibility with water makes them unsuitable for preparing aqueous working solutions.

Q3: My compound precipitates out of solution over time, even at low concentrations. What is happening?

A3: This phenomenon, known as "time-dependent precipitation," can occur with compounds that form supersaturated solutions. The initial dissolution may be kinetically favored, but over time, the compound crashes out as it reaches its thermodynamic equilibrium solubility.

Solutions:

  • Prepare fresh dilutions immediately before use.

  • Consider using a stabilizing excipient such as a surfactant or a cyclodextrin in your final buffer.[6]

  • Re-evaluate your solvent system. A co-solvent system (e.g., a mixture of water and a water-miscible organic solvent) might improve stability.

Q4: How can I determine the quantitative solubility of this compound in different solvents?

A4: A standardized experimental protocol is necessary to determine the precise solubility. The following section provides a detailed methodology.

III. Experimental Protocol: Determining Equilibrium Solubility

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantify the saturation solubility of the compound in selected solvents at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol, acetonitrile)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or LC-MS/MS system for quantification[7][8]

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Dilution: Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound.[7][8]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

G start Start: Excess Solid in Solvent equilibration Equilibrate with shaking (24-48h at constant temp.) start->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation supernatant Collect supernatant centrifugation->supernatant filtration Filter through 0.22µm filter supernatant->filtration dilution Dilute sample for analysis filtration->dilution quantification Quantify using HPLC or LC-MS/MS dilution->quantification result Calculate Solubility quantification->result

Caption: Experimental workflow for determining equilibrium solubility.

IV. Advanced Solutions for Solubility Enhancement

If poor solubility remains a significant barrier, several formulation strategies can be employed to improve the bioavailability and handling of this compound.[9][10][11][12]

Table 2: Solubility Enhancement Techniques

TechniqueMechanism of ActionSuitability for this compound
Co-solvency Increasing solubility by adding a water-miscible organic solvent to an aqueous medium.Highly suitable for in vitro experiments. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
pH Adjustment The amine group on the pyridine ring can be protonated at acidic pH, forming a more soluble salt.Potentially effective. The pKa of the amine group would need to be determined to select an appropriate pH.
Complexation with Cyclodextrins Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, encapsulating the poorly soluble drug molecule.[6]A promising approach for creating aqueous formulations. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
Solid Dispersions Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[10][11]An advanced technique for solid dosage form development, which can significantly improve dissolution rates.
Particle Size Reduction (Micronization/Nanonization) Increasing the surface area of the drug particles to enhance the dissolution rate.[11][13]Effective for improving the rate of dissolution but does not increase equilibrium solubility.
Lipid-Based Formulations Dissolving the compound in oils, surfactants, or lipids to form emulsions, microemulsions, or self-emulsifying drug delivery systems (SMEDDS).[10][14]A viable strategy, particularly for oral delivery, given the predicted lipophilicity of the compound.

V. Conclusion

References

  • ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3,4-dimethylpyridin-2-amine. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubChem. (n.d.). 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Retrieved from [Link]

  • MOLBASE. (n.d.). 6-(6-methylpyridine-3-yloxy)-pyridine-3-amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenemethanamine, α-ethyl-, hydrochloride, (αS)-. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyridin-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this critical structural motif. Pyridin-3-amines are prevalent scaffolds in pharmaceuticals and agrochemicals, yet their synthesis is often fraught with challenges related to regioselectivity, harsh reaction conditions, and difficult purifications.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic routes with confidence.

Core Synthetic Strategies & Troubleshooting

The synthesis of pyridin-3-amine derivatives can be approached from several distinct pathways. Each has its own set of advantages and common pitfalls. This guide is structured around these common methods in a question-and-answer format to directly address the issues you may be facing in the lab.

Section 1: Hofmann and Curtius Rearrangements from Nicotinic Acid Derivatives

These classical name reactions are fundamental for converting carboxylic acid derivatives (amides for Hofmann, acyl azides for Curtius) into primary amines with the loss of one carbon atom. They are particularly useful for synthesizing the parent pyridin-3-amine from readily available nicotinamide or nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: My Hofmann rearrangement of a substituted nicotinamide is giving a very low yield. What are the likely causes and how can I optimize it?

A1: Low yields in the Hofmann rearrangement of nicotinamides are a frequent issue. The traditional method using bromine and sodium hydroxide in water can be problematic.[1] The key challenges and solutions are:

  • Causality - Instability of Intermediates: The reaction proceeds via an N-bromoamide and an isocyanate intermediate. The N-bromoamide can be unstable, and the isocyanate can polymerize or react with water too slowly or too quickly depending on the conditions.

  • Causality - Poor Solubility: Many substituted nicotinamides have poor solubility in the aqueous base, leading to a sluggish and incomplete reaction.[1]

  • Causality - Over-oxidation: The hypobromite (formed in situ from Br₂ and NaOH) is a strong oxidizing agent and can lead to undesired side reactions if not carefully controlled.[1]

Troubleshooting Steps:

  • Temperature Control is Critical: Prepare the sodium hypobromite solution at 0-10 °C before adding the nicotinamide. The rearrangement step itself often requires heating (e.g., to 70 °C), but this ramp-up should be carefully controlled to prevent degradation.[2]

  • Improve Solubility: Consider using a co-solvent like methanol or THF that is stable to the basic conditions to improve the solubility of your starting material.

  • Modern Reagents: Switch from the classic Br₂/NaOH to a milder, more controlled reagent system. Phenyliodine(III) diacetate (PIDA) or other hypervalent iodine reagents in the presence of a base can effect the rearrangement under much milder conditions, often leading to cleaner reactions and higher yields.[1]

Q2: I am considering a Curtius rearrangement to avoid using bromine. What are the main safety and execution pitfalls with this method?

A2: The Curtius rearrangement is an excellent alternative that avoids halogens and often gives high yields. However, it involves acyl azides, which are potentially explosive.[3]

  • Primary Pitfall - Acyl Azide Instability: The main hazard is the thermal instability of the acyl azide intermediate. Low molecular weight acyl azides can be particularly dangerous. The cardinal rule is to never isolate the acyl azide unless absolutely necessary and only on a small scale.

  • Execution Strategy: The safest approach is a one-pot procedure. A common and reliable method is to use diphenylphosphoryl azide (DPPA). This reagent allows you to convert a carboxylic acid (nicotinic acid derivative) directly to the isocyanate in the presence of a base (like triethylamine) and heat. The isocyanate can then be trapped in situ with an alcohol (to form a carbamate) or hydrolyzed to the amine.[4][5]

Workflow: One-Pot Curtius Rearrangement

cluster_0 One-Pot Curtius Protocol Carboxylic Acid Carboxylic Acid DPPA_TEA Add DPPA, Base (TEA) in Toluene or THF Carboxylic Acid->DPPA_TEA Step 1 Heat Heat to Induce Rearrangement (80-110 °C) DPPA_TEA->Heat Step 2 Trap Trap Isocyanate (e.g., add t-BuOH) Heat->Trap Step 3 Hydrolyze Hydrolyze Carbamate (e.g., TFA or HCl) Trap->Hydrolyze Step 4 Final_Amine Pyridin-3-amine Derivative Hydrolyze->Final_Amine

Caption: One-pot Curtius rearrangement workflow.

Section 2: Nucleophilic Amination of the Pyridine Ring

Directly adding an amine source to the pyridine ring is an attractive, atom-economical approach. However, the inherent electronics of the pyridine ring make C-3 functionalization a significant challenge.

Frequently Asked Questions (FAQs)

Q3: Why does the Chichibabin reaction with sodium amide give me the 2-aminopyridine derivative instead of the 3-amino product I want?

A3: This outcome is a direct result of the electronic nature of the pyridine ring and the mechanism of the Chichibabin reaction. It is a classic example of regioselectivity dictated by electronics.

  • Mechanistic Explanation: The Chichibabin reaction is a nucleophilic aromatic substitution (SNAr) where the amide anion (NH₂⁻) attacks the pyridine ring.[6] The pyridine nitrogen is electron-withdrawing, which makes the ring electron-deficient (electrophilic), particularly at the C2, C4, and C6 positions (the ortho and para positions). The C3 and C5 positions are significantly less electrophilic.

  • Intermediate Stability: The attack of the nucleophile forms a negatively charged intermediate called a σ-adduct (or Meisenheimer complex). When the attack occurs at C2 or C4, the negative charge can be delocalized onto the electronegative ring nitrogen, creating a much more stable intermediate. Attack at C3 does not allow for this stabilization. Consequently, the reaction proceeds almost exclusively at the C2 (and sometimes C4) position.[7]

Q4: Are there any modern methods to achieve direct C3-amination of pyridines?

A4: Direct C3 amination remains a formidable challenge. Most successful strategies involve a "functionalization-and-relocation" or a dearomatization-rearomatization approach rather than a direct SNAr at C3.

  • Dearomatization-Rearomatization: A recent strategy involves activating the pyridine by forming a Zincke imine intermediate. This dearomatized intermediate changes the electronic properties of the ring, allowing for a photochemical reaction with an amidyl radical to selectively form a C-N bond at the C3 position. Subsequent rearomatization delivers the desired C3-aminated product.[8] This is an advanced method but highlights the kind of creative strategy needed to overcome the ring's inherent reactivity.[9]

Section 3: Reduction of 3-Nitropyridine Derivatives

This is arguably the most common and reliable method for preparing a wide range of pyridin-3-amine derivatives. The key is the successful synthesis of the 3-nitropyridine precursor and choosing the right reduction conditions to avoid side reactions.

Frequently Asked Questions (FAQs)

Q5: I am trying to reduce a 3-nitropyridine to the amine, but I'm getting a complex mixture of products and low yield. What's going wrong?

A5: The reduction of a nitro group is a multi-electron process that proceeds through several intermediates (nitroso, hydroxylamine). Incomplete reduction or side reactions involving these intermediates are common pitfalls. The choice of reducing agent is critical and depends on the other functional groups in your molecule.

  • Causality - Over-reduction: Very harsh conditions (e.g., high-pressure catalytic hydrogenation with aggressive catalysts) can sometimes lead to the reduction of the pyridine ring itself, especially if it is activated.

  • Causality - Incomplete Reduction: Milder reagents might stall at the hydroxylamine stage, which can then participate in undesired condensation reactions.

  • Causality - Functional Group Incompatibility: Many reducing agents are not chemoselective. For example, catalytic hydrogenation will also reduce alkenes, alkynes, and some carbonyls.

Troubleshooting Guide: Selecting a Reducing Agent

ReagentTypical ConditionsAdvantagesCommon Pitfalls & Solutions
H₂ / Pd/C H₂ (1-50 atm), Pd/C (5-10 mol%), MeOH or EtOHClean workup (filtration), highly effective.Pitfall: Not chemoselective; can reduce other groups. Ring reduction under harsh conditions. Solution: Use at atmospheric pressure; screen catalysts (e.g., PtO₂ can be milder for some substrates).
SnCl₂·2H₂O SnCl₂·2H₂O (4-5 equiv), HCl (conc.) or EtOH, refluxHigh yielding, tolerates many functional groups.Pitfall: Strongly acidic conditions can hydrolyze esters or acetals. Workup can be tedious due to tin salts. Solution: Neutralize carefully with aq. NaOH or NaHCO₃ post-reaction until pH > 8. Filter the tin hydroxides.
Fe / NH₄Cl Fe powder (5-10 equiv), NH₄Cl (aq.), EtOH/H₂O, refluxInexpensive, neutral conditions, often chemoselective.Pitfall: Reaction can be heterogeneous and slow. Large excess of iron powder can complicate workup. Solution: Use activated iron powder. Vigorous stirring is essential. Filter through Celite to remove iron residues.
Sodium Dithionite Na₂S₂O₄, H₂O/DCM, phase-transfer catalystMild, useful for sensitive substrates.Pitfall: Often requires biphasic conditions and a phase-transfer catalyst for good results. Can be lower yielding. Solution: Ensure efficient stirring and consider catalysts like TBAB.

Q6: I'm struggling with the first step: the nitration of my pyridine derivative. Why is it so difficult to introduce a nitro group at the 3-position?

A6: This is a classic problem in pyridine chemistry. The pyridine nitrogen has two effects that hinder electrophilic aromatic substitution (like nitration):

  • Deactivation: The nitrogen atom is strongly electron-withdrawing, making the entire ring much less nucleophilic and thus less reactive towards electrophiles than benzene.

  • Protonation: The reaction is run in strong acid (e.g., H₂SO₄/HNO₃). The pyridine nitrogen is basic and becomes protonated, forming a pyridinium ion. This positively charged species is even more strongly deactivating, making the reaction extremely difficult. Direct nitration of pyridine itself requires forcing conditions (e.g., fuming H₂SO₄ at >300 °C) and gives a very low yield of 3-nitropyridine.

Solution: The most common workaround is to use a pyridine N-oxide. The N-oxide oxygen atom is electron-donating via resonance, which activates the ring (especially at C4 and C2). Nitration of pyridine N-oxide proceeds readily at the 4-position. The resulting 4-nitro-pyridine N-oxide can then be deoxygenated (e.g., with PCl₃) to give 4-nitropyridine. While this doesn't directly give the 3-nitro isomer, it illustrates the powerful directing effect of the N-oxide. Forcing conditions are still typically required for 3-nitration.[10]

Section 4: Purification of Pyridin-3-amine Derivatives

The basicity of the amino and pyridine nitrogens makes these compounds notoriously difficult to purify via standard silica gel chromatography.

Frequently Asked questions (FAQs)

Q7: My aminopyridine derivative shows significant tailing and streaking on a silica gel TLC plate and gives very broad peaks during column chromatography. How can I fix this?

A7: This is the most common purification problem for this class of compounds. The issue stems from strong acid-base interactions between your basic compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" to the stationary phase, leading to tailing.[11]

The Solution: Use a Basic Modifier

  • Mechanism of Action: Adding a small amount of a volatile base to your eluent (mobile phase) neutralizes the acidic sites on the silica. Your basic compound then elutes based on polarity differences rather than being held up by acid-base interactions, resulting in sharp, symmetrical peaks.

  • Practical Application: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). Always add the modifier to the pre-mixed eluent, not just one of the solvents.[11]

Purification Troubleshooting Flowchart

Start Compound Streaking on Silica TLC? Add_TEA Add 1% Triethylamine to Eluent Start->Add_TEA Yes Check_TLC Re-run TLC. Is streaking gone? Add_TEA->Check_TLC Run_Column Proceed with Column Chromatography Check_TLC->Run_Column Yes Try_Alternative Consider Alternative Purification Check_TLC->Try_Alternative No Success Pure Product Run_Column->Success Alternatives Options: - Alumina Chromatography - Recrystallization - Acid/Base Extraction Try_Alternative->Alternatives

Caption: Decision flowchart for troubleshooting aminopyridine purification.

Detailed Experimental Protocol

Protocol 1: Synthesis of 3-Aminopyridine via Reduction of 3-Nitropyridine with Tin(II) Chloride

This protocol is a robust and widely used method for the reduction of 3-nitropyridine to 3-aminopyridine on a laboratory scale.

Materials:

  • 3-Nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets or 50% w/w solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-nitropyridine (1.0 equiv) in ethanol (approx. 10 mL per gram of nitropyridine).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (4.5 equiv). Stir the resulting slurry.

  • Acidification: Slowly add concentrated hydrochloric acid (approx. 5 mL per gram of nitropyridine) to the mixture. The addition may be exothermic. The reaction mixture will likely become a thick white slurry.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.

  • Cooling and Basification: Once the reaction is complete, cool the flask in an ice-water bath to 0-10 °C. CAUTION: Strong Exothermic Reaction. Very slowly and carefully, add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) to the stirred mixture. The goal is to reach a pH > 10. A large amount of white precipitate (tin hydroxides) will form.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous slurry with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the initial ethanol used). The tin salts can sometimes cause emulsions; if so, filter the entire mixture through a pad of Celite before extraction.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-aminopyridine can be further purified by recrystallization (e.g., from toluene/hexanes) or by column chromatography using an eluent containing 1% triethylamine as described in Q7.

References

  • ResearchGate. Synthesis of 3-Aminopyridine. Available at: [Link]

  • Organic Syntheses. 3-aminopyridine. Available at: [Link]

  • PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Available at: [Link]

  • ResearchGate. Review articles in AMINOPYRIDINES. Available at: [Link]

  • Google Patents. Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Google Patents. Preparation method of 3-aminopyridine.
  • Wikipedia. 3-Aminopyridine. Available at: [Link]

  • Wikipedia. Chichibabin reaction. Available at: [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available at: [Link]

  • PubMed Central (PMC). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • Nanyang Technological University Institutional Repository. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Available at: [Link]

  • ResearchGate. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Available at: [Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]

  • Chemistry Steps. Curtius Rearrangement. Available at: [Link]

  • Scientific Update. The Chichibabin amination reaction. Available at: [Link]

  • RSC Publishing. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Available at: [Link]

  • PubMed Central (PMC). Photochemical C3-amination of pyridines via Zincke imine intermediates. Available at: [Link]

  • National Institutes of Health (NIH). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link]

  • ResearchGate. Challenges in the functionalization of pyridines. Available at: [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine. This document moves beyond a simple recitation of steps to offer in-depth explanations of the underlying chemical principles, proactive strategies for scaling, and a detailed troubleshooting framework to address common experimental challenges.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. This strategy is predicated on well-established, robust chemical transformations that are amenable to scale-up.

  • Nucleophilic Aromatic Substitution (SNA_r_): The first step involves the formation of a diaryl ether linkage. This is accomplished by reacting 6-chloro-3-nitropyridine with 4-chloro-3,5-dimethylphenol in the presence of a suitable base. The electron-withdrawing nitro group on the pyridine ring is crucial as it activates the 6-position towards nucleophilic attack.[1][2][3]

  • Nitro Group Reduction: The second step is the reduction of the nitro intermediate to the desired primary amine. This transformation can be accomplished using various methods, with catalytic hydrogenation being a common and clean choice for larger scale operations.[4][5][6]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reduction cluster_2 Final Processing A 6-Chloro-3-nitropyridine D 6-(4-Chloro-3,5-dimethylphenoxy) -3-nitropyridine A->D Heat B 4-Chloro-3,5-dimethylphenol B->D Heat C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D Heat F 6-(4-Chloro-3,5-dimethylphenoxy) pyridin-3-amine D->F Reduction E Reducing Agent (e.g., H2, Pd/C) E->F G Purification (Crystallization/Chromatography) F->G H Final Product G->H

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 6-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine (SNAr Reaction)

Principle & Mechanism: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNA_r_) addition-elimination mechanism. The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing nitro group at the 3-position, is susceptible to attack by the phenoxide nucleophile (formed in-situ from 4-chloro-3,5-dimethylphenol and a base). The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] Subsequent elimination of the chloride leaving group re-aromatizes the ring to yield the diaryl ether product. The ortho/para relationship between the leaving group (Cl at C6) and the activating group (NO₂ at C3) is essential for effective stabilization of the negative charge in the intermediate.[2][3]

Reagents & Equipment:

  • 6-Chloro-3-nitropyridine

  • 4-Chloro-3,5-dimethylphenol

  • Potassium Carbonate (K₂CO₃), finely milled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet

  • Heating/cooling circulator

Detailed Procedure:

  • Reactor Setup: Assemble the reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Reagent Charging: To the reactor, charge 4-chloro-3,5-dimethylphenol (1.0 eq), 6-chloro-3-nitropyridine (1.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 volumes relative to the limiting reagent).

  • Reaction Execution:

    • Begin stirring to create a uniform slurry.

    • Heat the reaction mixture to 80-100 °C. The exact temperature may require optimization.

    • Monitor the reaction progress by TLC or HPLC every 1-2 hours. The disappearance of the starting phenol is a good indicator of completion. Typical reaction times are 6-12 hours.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into ice-water (10-20 volumes). This will precipitate the product and dissolve inorganic salts.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Isolate the crude solid product by filtration.

    • Wash the filter cake thoroughly with water to remove residual DMF and salts, followed by a wash with a cold non-polar solvent like hexane or heptane to aid in drying.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

ParameterRecommended ValueRationale
Stoichiometry 1.05 eq of 6-chloro-3-nitropyridineA slight excess ensures complete consumption of the more valuable phenol.
Base 2.0 eq K₂CO₃Ensures complete deprotonation of the phenol and neutralizes any generated HCl.
Solvent Anhydrous DMFA polar aprotic solvent that effectively solubilizes the reagents and facilitates the SNAr reaction.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier without significant decomposition.
Monitoring HPLC/TLCEssential for determining reaction completion and preventing the formation of impurities from prolonged heating.
Part B: Reduction to this compound

Principle & Mechanism: Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro groups due to its high efficiency and clean byproducts (water). The reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on a carbon support (Pd/C). The nitro compound adsorbs onto the catalyst surface, where it reacts with adsorbed hydrogen atoms in a stepwise manner, passing through nitroso and hydroxylamine intermediates before yielding the final amine.[4]

Reagents & Equipment:

  • 6-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

  • Palladium on Carbon (5-10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)

  • Inert filtration aid (e.g., Celite®)

Detailed Procedure:

  • Reactor Setup: Charge the hydrogenation reactor with the nitro intermediate (1.0 eq) and the solvent (10-20 volumes).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the wet Pd/C catalyst (1-5 mol%). Caution: Dry Pd/C is pyrophoric and must not be handled in air.

  • Hydrogenation:

    • Seal the reactor and purge thoroughly with nitrogen, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen (typically 50-100 psi).

    • Begin vigorous stirring and heat to 30-50 °C if necessary. The reaction is often exothermic, and initial cooling may be required.

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion with HPLC or TLC.

  • Work-up & Isolation:

    • Carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake must not be allowed to dry, as it can be pyrophoric. Quench the filter cake with water immediately after filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane). If necessary, column chromatography can be employed.

ParameterRecommended ValueRationale
Catalyst Loading 1-5 mol% Pd/CBalances reaction rate with cost and ease of removal. Higher loading may be needed for difficult substrates.
Hydrogen Pressure 50-100 psiHigher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.[5]
Solvent MeOH or EtOAcCommon solvents for hydrogenation that effectively dissolve the substrate.
Temperature 30-50 °CMild heating can increase the reaction rate, but higher temperatures may promote side reactions like dechlorination.
Safety Nitrogen purging, wet catalyst handlingEssential for mitigating the fire/explosion risk associated with hydrogen gas and pyrophoric catalysts.

Scaling-Up Considerations

Transitioning from a laboratory scale to a pilot or production scale introduces new challenges that must be addressed proactively.

  • Thermal Management: Both the SNAr reaction and the hydrogenation can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable heating/cooling system is mandatory to control the temperature and prevent runaway reactions.

  • Reagent Addition: For the SNAr reaction, controlling the rate of addition of one reagent to another might be necessary if a significant exotherm is observed during initial lab-scale runs.

  • Mixing Efficiency: Inadequate mixing can lead to localized hot spots, poor reaction kinetics, and increased side product formation. The overhead stirrer's design and speed must be sufficient to maintain a homogeneous slurry, especially with the heterogeneous catalyst in the reduction step.

  • Hydrogenation Safety: Large-scale hydrogenations require specialized equipment and adherence to strict safety protocols. This includes proper grounding of equipment, use of intrinsically safe electronics, and robust procedures for handling and filtering the pyrophoric catalyst.

  • Product Isolation: Filtration and drying of large quantities of product require appropriate equipment (e.g., filter press, vacuum dryer). The efficiency of these unit operations can significantly impact overall yield and purity.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis. A systematic approach to problem-solving is outlined in the workflow diagram below.

G cluster_snar SNAr Reaction Issues cluster_reduction Reduction Reaction Issues start Problem Encountered snar_low_yield Q: Low/No Yield? start->snar_low_yield snar_incomplete Q: Incomplete Reaction? start->snar_incomplete snar_side_products Q: Side Products? start->snar_side_products red_incomplete Q: Incomplete Reduction? start->red_incomplete red_dechlorination Q: Dechlorination? start->red_dechlorination red_catalyst Q: Catalyst Inactive? start->red_catalyst sol_snar_reagents A: Check reagent purity/activity. Ensure base is strong enough & dry. Use anhydrous solvent. snar_low_yield->sol_snar_reagents sol_snar_conditions A: Increase temperature. Increase reaction time. Ensure efficient mixing. snar_incomplete->sol_snar_conditions sol_snar_hydrolysis A: Minimize water in the system. Use anhydrous solvent and reagents. snar_side_products->sol_snar_hydrolysis sol_red_conditions A: Increase H2 pressure. Increase temperature moderately. Increase catalyst loading. red_incomplete->sol_red_conditions sol_red_dechlorination A: Lower reaction temperature. Avoid prolonged reaction times. Consider a more selective catalyst. red_dechlorination->sol_red_dechlorination sol_red_catalyst A: Use fresh, active catalyst. Check for catalyst poisons (sulfur, etc.). Ensure substrate is soluble. red_catalyst->sol_red_catalyst

Caption: A troubleshooting workflow for common synthesis issues.

FAQs for the SNAr Reaction (Step 1)

Q1: My SNAr reaction is very slow or has stalled. What should I do?

  • A1: Causality & Solution: Incomplete reactions are typically due to insufficient activation energy or poor reagent activity.

    • Temperature: Ensure the internal reaction temperature is at the target (e.g., 80-100 °C). If the reaction is clean but slow, a modest increase in temperature (e.g., by 10 °C) can significantly increase the rate.

    • Base: The base is critical for generating the nucleophilic phenoxide. If the base is old, has absorbed moisture, or is not of sufficient strength, the reaction will be slow. Use fresh, finely milled K₂CO₃. For more challenging substrates, a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) could be tested, though these introduce new handling and cost considerations.

    • Solvent: The presence of water can hinder the reaction by competing with the phenoxide. Ensure you are using an anhydrous grade of DMF.

Q2: I'm observing a significant amount of 6-hydroxy-3-nitropyridine as a byproduct. Why?

  • A2: Causality & Solution: This side product arises from the hydrolysis of the starting material, 6-chloro-3-nitropyridine, by hydroxide ions. Hydroxide can be present if your base (e.g., K₂CO₃) contains significant amounts of potassium hydroxide (KOH) as an impurity or if there is excessive water in the reaction mixture. Use a high-purity base and anhydrous solvent to minimize this side reaction.

Q3: My reaction mixture has turned very dark, and purification is difficult. What causes this?

  • A3: Causality & Solution: Dark coloration in high-temperature DMF reactions can indicate decomposition. This may be caused by running the reaction at too high a temperature or for an excessive amount of time. Adhere to the recommended temperature range and monitor the reaction closely by HPLC/TLC to stop the reaction once the limiting reagent is consumed.

FAQs for the Nitro Reduction (Step 2)

Q1: The reduction is incomplete, and I see starting material or intermediates (hydroxylamine/nitroso) by LC-MS. How can I drive it to completion?

  • A1: Causality & Solution: Incomplete reduction often points to issues with the catalyst or reaction conditions.[4]

    • Catalyst Activity: Pd/C catalysts can lose activity over time or if they are poisoned. Ensure you are using a fresh batch of catalyst from a reputable supplier. Certain functional groups (e.g., thiols) or impurities from the previous step can act as catalyst poisons.

    • Hydrogen Pressure/Availability: Increasing the hydrogen pressure will increase its concentration in the solvent and can accelerate the reaction.[5] Ensure stirring is vigorous enough to facilitate gas-liquid mass transfer.

    • Solubility: If the nitro compound has poor solubility in the chosen solvent, the reaction rate will be limited.[4][5] Consider a co-solvent system or an alternative solvent where the starting material is more soluble.

Q2: I am losing the chloro-substituent and forming a dechlorinated byproduct. How can this be prevented?

  • A2: Causality & Solution: Hydrodehalogenation is a known side reaction during catalytic hydrogenation, especially with palladium catalysts. It is often promoted by higher temperatures, prolonged reaction times, or the presence of a base.

    • Control Conditions: Run the reaction at the lowest temperature that provides a reasonable rate. Stop the reaction as soon as the starting material is consumed.

    • Catalyst Choice: If dechlorination is a persistent issue, consider using a different catalyst. Platinum-based catalysts (e.g., Pt/C) can sometimes be less prone to causing dechlorination than palladium.[7]

Q3: Filtering the Pd/C catalyst is very slow. How can I improve this?

  • A3: Causality & Solution: Fine catalyst particles can clog filter paper. Using an inert filter aid like Celite® is standard practice. Create a small pad (1-2 cm) of Celite® over the filter paper before beginning the filtration. This provides a porous matrix that traps the fine catalyst particles without becoming clogged. Always wash the filter cake with fresh solvent to recover any adsorbed product.

References

  • U.S.
  • Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," 2018. [Link]

  • Molecules, "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles," 2023, NIH. [Link]

  • WIPO Patent WO2021094247A1, "New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
  • Chinese Patent CN101648907A, "Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride," Google P
  • Chinese Patent CN1115755A, "Method for preparing 3-aminopyridines
  • Organic Process Research & Development, "Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF," ResearchGate. [Link]

  • Journal of the American Chemical Society, "Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions," 2020. [Link]

  • Royal Society of Chemistry, "Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air." [Link]

  • Organic Syntheses, Procedure for a related Buchwald-Hartwig amination. [Link]

  • Molecules, "Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole," 2022, MDPI. [Link]

  • Chemistry Steps, "Nucleophilic Aromatic Substitution." [Link]

  • Chemistry LibreTexts, "16.6: Nucleophilic Aromatic Substitution," 2025. [Link]

  • Chinese Patent CN101565400B, "Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid," Google P
  • Reddit, r/Chempros, "my nitro refuses to be reduced," 2023. [Link]

  • Japanese Patent JPH0616636A, "Production of 6-chloro-3-pyridylmethylamine," Google P
  • RSC Advances, "Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity," RSC Publishing. [Link]

  • Organic Chemistry Portal, "Amine synthesis by nitro compound reduction." [Link]

  • NPTEL Archive, "Lecture 15 Aromatic Nucleophilic Substitution." [Link]

  • YouTube, "Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]," 2025. [Link]

  • Reddit, r/AskChemistry, "SNAr troubleshooting," 2023. [Link]

  • YouTube, "SNAr reaction scope & limitations," 2020. [Link]

Sources

Technical Support Center: 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experimental work related to the stability and degradation of this compound. The insights provided are based on established principles of chemical degradation and xenobiotic metabolism, drawing analogies from structurally related molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and expected degradation patterns of this compound.

Q1: What are the most probable metabolic degradation pathways for this compound in vivo or in cell-based assays?

A1: While direct metabolic studies on this specific molecule are not extensively published, we can predict the most likely pathways based on its functional groups: a substituted aminopyridine and a chloro-dimethyl-phenol linked by an ether bond. The primary metabolic routes are expected to be oxidative processes mediated by cytochrome P450 (CYP) enzymes in the liver.

  • Aromatic Hydroxylation: The pyridine and phenoxy rings can undergo hydroxylation. The positions for hydroxylation will be influenced by the existing substituents.

  • N-Oxidation: The nitrogen atom of the pyridine ring and the primary amine can be oxidized. N-oxidation of aminopyridines is a known metabolic pathway.[1]

  • O-Dealkylation (Ether Cleavage): The ether linkage is a common site for metabolic cleavage, which would yield two primary metabolites: 3-amino-6-hydroxypyridine and 4-chloro-3,5-dimethylphenol.

  • Oxidation of Methyl Groups: The two methyl groups on the phenoxy ring are susceptible to oxidation, first to hydroxymethyl groups and then potentially to carboxylic acids.

It is suggested that different cytochrome P450 isozymes are likely responsible for the metabolic profile of aminopyridine-containing compounds.[1]

Q2: How stable is this compound in aqueous solutions during storage?

A2: The stability in aqueous solution depends on pH, temperature, and exposure to light.

  • Hydrolysis: The ether linkage is generally stable to hydrolysis at neutral pH. However, under strongly acidic or basic conditions, cleavage of the ether bond may be accelerated.

  • Photodegradation: Aromatic amines and halogenated aromatic compounds can be susceptible to photodegradation.[2][3] Exposure to UV or even ambient laboratory light over extended periods could lead to the formation of degradation products. We strongly recommend storing stock solutions in amber vials or wrapped in foil and kept in the dark.

Q3: What are the likely environmental degradation pathways (e.g., in soil or water)?

A3: In an environmental context, both microbial degradation and photodegradation are the primary forces.

  • Microbial Degradation: The pyridine ring can be degraded by various bacteria, although it is a relatively stable heterocycle.[4] Soil microorganisms like Arthrobacter and Rhodococcus species have been shown to degrade pyridine.[5] The degradation often starts with hydroxylation, followed by ring cleavage. Similarly, chloroaniline-degrading bacteria are known to mineralize related compounds, often via oxidative deamination to form chlorocatechols, which are then further degraded.[6]

  • Photocatalytic Degradation: In the presence of naturally occurring photocatalysts (like titanium dioxide in certain soils or water systems) and sunlight, the molecule can be broken down, often through reactions involving hydroxyl radicals.[2][3] This can lead to hydroxylation, dehalogenation, and eventual mineralization.

Troubleshooting Experimental Issues

This section provides guidance on specific problems you might encounter during your experiments.

Q1: "I'm observing a faster-than-expected loss of the parent compound in my liver microsome stability assay. What's the likely cause and how can I confirm it?"

A1: Rapid clearance in a liver microsome assay strongly suggests extensive Phase I metabolism.

  • Causality: The primary suspects are highly active CYP enzymes. The combination of multiple potential sites for oxidation (both aromatic rings, the amino group, the pyridine nitrogen, and the methyl groups) means the molecule can be quickly modified and cleared.

  • Troubleshooting Steps:

    • Run a Control without NADPH: Perform a parallel incubation in the absence of the NADPH cofactor. If the compound is stable in this control, it confirms that the degradation is NADPH-dependent, pointing directly to CYP enzyme activity.

    • Use a General CYP Inhibitor: Include an incubation with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT). A significant reduction in degradation will further confirm CYP-mediated metabolism.

    • Analyze for Expected Metabolites: Use a high-resolution LC-MS/MS to look for the predicted metabolites. The most common initial modifications are the addition of an oxygen atom (mass shift of +16 Da) corresponding to hydroxylation or N-oxidation. Also, search for the masses corresponding to the ether cleavage products: 4-chloro-3,5-dimethylphenol and 3-amino-6-hydroxypyridine.

Q2: "My analytical column performance is degrading when analyzing this compound and its metabolites. What could be the issue?"

A2: The basic nature of the aminopyridine moiety can cause issues with standard silica-based C18 columns.

  • Causality: The primary amine can interact strongly with residual acidic silanol groups on the column's stationary phase, leading to poor peak shape (tailing) and potential irreversible adsorption.

  • Troubleshooting Steps:

    • Use a Low-Bleed, End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 or a hybrid particle column designed for better performance with basic compounds.

    • Adjust Mobile Phase pH: Add a small amount of an amine modifier like triethylamine (TEA) or use a buffer to ensure the mobile phase pH is well above the pKa of the amine (typically pH > 7), which will keep it in its neutral form and reduce silanol interactions. Alternatively, using a low pH (e.g., with 0.1% formic acid) will protonate the amine but also suppress the ionization of silanol groups, which can also improve peak shape.

    • Consider an Alternative Stationary Phase: If problems persist, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and better peak shapes for this type of analyte.

Data & Visualizations
Summary of Potential Degradation Pathways
Degradation TypeKey ReactionPotential Primary Products
Metabolic (Oxidative) HydroxylationHydroxylated parent compound on either ring
N-OxidationPyridine N-oxide or amine N-oxide derivatives
O-Dealkylation4-chloro-3,5-dimethylphenol, 3-amino-6-hydroxypyridine
Methyl OxidationHydroxymethyl and subsequent carboxyl derivatives
Environmental Microbial DegradationHydroxypyridines, chlorocatechols, ring-opened products
PhotodegradationHydroxylated derivatives, de-chlorinated products
Chemical Hydrolysis (Forced)4-chloro-3,5-dimethylphenol, 3-amino-6-hydroxypyridine
Diagrams of Degradation & Workflow

Hypothetical_Metabolic_Pathways cluster_metabolites Primary Metabolites parent 6-(4-Chloro-3,5-dimethylphenoxy) pyridin-3-amine M1 Hydroxylated Parent (+16 Da) parent->M1 Hydroxylation (CYP450) M2 Pyridine N-Oxide (+16 Da) parent->M2 N-Oxidation (CYP450) M3 4-Chloro-3,5-dimethylphenol parent->M3 Ether Cleavage (CYP450) M4 3-Amino-6-hydroxypyridine parent->M4 Ether Cleavage (CYP450) M5 Hydroxymethyl Derivative (+16 Da) parent->M5 Methyl Oxidation (CYP450)

Caption: Hypothetical metabolic pathways of the parent compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Incubation Incubate Compound with Liver Microsomes & NADPH Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Inject Inject Supernatant Centrifuge->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Detect MS/MS Detection (Scan for Parent & Metabolites) Separate->Detect Identify Identify Metabolite Peaks (Mass Shift, Retention Time) Detect->Identify Quantify Quantify Parent Compound Loss Identify->Quantify Pathway Propose Degradation Pathway Quantify->Pathway

Sources

Technical Support Center: Synthesis of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on impurity profiling, prevention, and troubleshooting. Our goal is to provide you with the causal insights and validated protocols necessary to achieve high purity and yield.

Part 1: Foundational Synthesis & Mechanistic Insights

The formation of the diaryl ether bond in this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) pathway, most commonly facilitated by transition metal catalysis such as the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig C-O cross-coupling (palladium-catalyzed).[1][2] These methods are preferred over traditional SNAr due to the generally lower reactivity of the 6-position of the pyridine ring.

The primary reaction involves coupling 6-chloropyridin-3-amine with 4-chloro-3,5-dimethylphenol in the presence of a suitable catalyst, ligand, and base.

Synthetic_Pathway Figure 1: Primary Synthetic Route via Cross-Coupling. cluster_reactants Starting Materials SM1 6-Chloropyridin-3-amine Conditions Catalyst (e.g., Pd(OAc)2 or CuI) Ligand (e.g., XPhos or Phenanthroline) Base (e.g., Cs2CO3 or K3PO4) Solvent (e.g., Toluene or Dioxane) Heat SM1->Conditions SM2 4-Chloro-3,5-dimethylphenol SM2->Conditions Product This compound Conditions->Product

Caption: Figure 1: Primary Synthetic Route via Cross-Coupling.

While this reaction is robust, several side reactions can occur, leading to a challenging impurity profile. Understanding the origin of these impurities is the first step toward their prevention.

Common Impurity Formation Pathways

Impurities can arise from starting materials, side reactions, or degradation.[3] The most prevalent process-related impurities are detailed below.

Impurity_Formation SM1 6-Chloropyridin-3-amine Imp2 Impurity B: Pyridinamine Homocoupling Product SM1->Imp2 Self-condensation Imp3 Impurity C: Hydrodechlorination of SM1 SM1->Imp3 Catalyst side reaction (esp. Pd-H species) Imp4 Impurity D: Hydrolysis of SM1 SM1->Imp4 H2O, Strong Base SM2 4-Chloro-3,5-dimethylphenol Imp1 Impurity A: Phenol Homocoupling Product SM2->Imp1 Self-condensation (Ullmann-type)

Caption: Figure 2: Common Side Reactions Leading to Impurities.

Part 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is slow or incomplete, with significant amounts of starting materials remaining. What are the likely causes?

A1: Incomplete conversion is often traced back to three areas: catalyst deactivation, insufficient base strength, or suboptimal temperature.

  • Catalyst Deactivation: Both palladium and copper catalysts are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). The presence of impurities in starting materials can also poison the catalyst. Consider using a pre-formed catalyst complex which can sometimes be more robust.

  • Base Strength & Solubility: The base (e.g., Cs₂CO₃, K₃PO₄) must be strong enough to deprotonate the phenol, but its solubility can also be a critical factor. K₃PO₄ is often effective, but its fine particle size is crucial for reactivity. In some cases, a stronger but more sterically hindered base like sodium tert-butoxide (for Buchwald-Hartwig) may be necessary, though it can promote side reactions if the temperature is too high.[4]

  • Temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition and side reactions. The optimal temperature is a balance. For Buchwald-Hartwig reactions, temperatures between 80-110°C are typical. Ullmann condensations often require higher temperatures (120-180°C), making them more prone to thermal degradation.[5][6]

Q2: I've isolated my product, but it's contaminated with a high molecular weight impurity. LC-MS suggests it's a dimer of the phenol starting material. How can I prevent this?

A2: This impurity is the result of phenol homocoupling, a classic side reaction in Ullmann-type couplings.[5]

  • Mechanism: This occurs when the copper catalyst mediates the coupling of two molecules of the deprotonated phenol.

  • Prevention:

    • Favor the Hetero-Coupling: Ensure the pyridinamine is the limiting reagent by using a slight excess (1.1-1.2 equivalents) of the phenol. This statistically favors the desired cross-coupling reaction.

    • Ligand Choice: In copper-catalyzed systems, the choice of ligand is critical. Bidentate ligands like 1,10-phenanthroline can stabilize the copper intermediate and often suppress homocoupling better than running the reaction ligandless.[7][8]

    • Lower Temperature: If possible, reducing the reaction temperature can decrease the rate of this side reaction more than the desired reaction.

Q3: My analysis shows the presence of 3-aminopyridine, an impurity missing the chloro-substituent from my starting material. What is happening?

A3: This is a hydrodechlorination product, a known side reaction in palladium-catalyzed processes.[9]

  • Mechanism: It typically occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This species can then react with your starting 6-chloropyridin-3-amine in a reductive process, replacing the chlorine with hydrogen. Sources of the hydride can include trace water, alcohols, or even the amine itself under certain conditions.

  • Prevention:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

    • Choice of Ligand/Base: Some modern, bulky phosphine ligands (e.g., those used in Buchwald-Hartwig G3/G4 precatalysts) are designed to promote reductive elimination of the desired product over side reactions like hydrodechlorination.

    • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the prevalence of side reactions.

Part 3: FAQs & Best Practices

FAQ 1: How important is the purity of the starting materials? Critically important. Impurities in your starting materials are often the source of unknown peaks in your final product analysis. For instance, a regioisomeric impurity in the 4-chloro-3,5-dimethylphenol will lead to a corresponding regioisomeric final product, which can be extremely difficult to separate. Always verify the purity of starting materials by NMR or HPLC before beginning the synthesis.[3]

FAQ 2: What is the best general-purpose catalyst and ligand system for this C-O coupling? For lab-scale synthesis where cost is less of a concern, a modern palladium-based Buchwald-Hartwig system is often superior due to its milder conditions and higher functional group tolerance.[1] A combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand like XPhos or RuPhos is a robust starting point. For larger-scale synthesis, a copper-based Ullmann system (e.g., CuI with 1,10-phenanthroline) may be more cost-effective, but often requires more rigorous optimization to minimize side reactions.[5][10]

FAQ 3: What is the recommended purification strategy? A multi-step approach is typically required.

  • Aqueous Workup: After the reaction, a carefully planned aqueous workup can remove the bulk of inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) will protonate the product and other basic species, moving them to the aqueous layer.[4] After separating the layers, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will precipitate the product, which can then be extracted back into an organic solvent.[4][11]

  • Chromatography: Flash column chromatography on silica gel is almost always necessary to separate the desired product from closely related organic impurities like unreacted starting materials or homocoupled products.[11][12]

  • Recrystallization: If a highly pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final step to remove trace impurities and obtain a crystalline product.

Part 4: Key Protocols & Data

Table 1: Common Impurities and Identification
Impurity Name/StructureProbable SourceTypical Analytical Signature (LC-MS)Prevention Strategy
4-Chloro-3,5-dimethylphenolUnreacted starting material[M+H]⁺ peak corresponding to its MWOptimize reaction time, temperature, and stoichiometry.
6-Chloropyridin-3-amineUnreacted starting material[M+H]⁺ peak corresponding to its MWOptimize reaction conditions; ensure active catalyst.
Bis(4-chloro-3,5-dimethylphenyl) etherHomocoupling of phenol[M+H]⁺ peak at ~311/313/315 DaUse excess pyridine SM; lower temp; choose appropriate ligand.
3-AminopyridineHydrodechlorination of SM1[M+H]⁺ peak at ~95 DaUse anhydrous conditions; avoid prolonged reaction times.
6-Hydroxypyridin-3-amineHydrolysis of SM1[M+H]⁺ peak at ~111 DaUse anhydrous conditions and a non-nucleophilic base.
Protocol: General Procedure for Buchwald-Hartwig C-O Coupling

This is a representative protocol and must be optimized for your specific setup.

  • Vessel Preparation: To an oven-dried Schlenk flask, add 6-chloropyridin-3-amine (1.0 eq), 4-chloro-3,5-dimethylphenol (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst/Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via cannula. The typical concentration is 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude residue via flash column chromatography on silica gel.

References

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine . PubChem. [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Hauser, N. et al. (2025-08-06). The identification of an impurity product, 4,6-dimethyl-3,5-diphenylpyridin-2-one in an amphetamine importation seizure, a potential route specific by-product for amphetamine synthesized by the APAAN to P2P, Leuckart route. ResearchGate. [Link]

  • Nagy, V. et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Reddy, G. et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health. [Link]

  • Nagy, V. et al. (2021). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]

  • Ghosh, A. et al. (2014). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sambiagio, C. & Marsden, S. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]

  • Laha, J. K. et al. (2016). BUCHWALD-HARTWIG-TYPE N-ARYLATION OF ANILINE WITH 2,3-DICHLOROPYRIDINE AND INTRAMOLECULAR DIRECT ARYLATION: A-CARBOLINE. Organic Syntheses. [Link]

  • Lee, H. et al. (2023). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI. [Link]

  • BH amination side products and purification . Reddit. [Link]

  • Kannan, D. et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Anarayan, A. et al. (2005). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Whittaker, A. M. et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Monnier, F. & Taillefer, M. (2013). ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. ResearchGate. [Link]

  • Dorel, R. & Engelen, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Barbero, M. et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions. [Link]

  • (E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-hydroxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide . Veeprho. [Link]

Sources

Validation & Comparative

A Comparative Guide to ITK Inhibitors: 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (BMS-509744) and Other Key Kinase Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the nuanced differences between molecules targeting the same or similar pathways is paramount. This guide provides an in-depth, objective comparison of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine, more commonly known as BMS-509744 , with other notable kinase inhibitors targeting Interleukin-2-inducible T-cell kinase (ITK) and related pathways. By examining their mechanisms of action, potency, selectivity, and the experimental data that defines them, this guide aims to equip scientists with the critical information needed to make informed decisions in their research and development endeavors.

The Central Role of ITK in T-Cell Signaling

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] It plays a crucial role in T-cell receptor (TCR) signaling, a fundamental process for T-cell activation, proliferation, and differentiation. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This initiates a cascade of downstream events, including calcium mobilization and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), ultimately leading to the production of cytokines such as Interleukin-2 (IL-2) and the orchestration of an immune response.[2]

Given its central role in T-cell function, ITK has emerged as a compelling therapeutic target for a range of conditions, including autoimmune diseases, inflammatory disorders, and T-cell-mediated malignancies.[3] The development of selective ITK inhibitors offers the potential to modulate aberrant T-cell activity with greater precision than broader immunosuppressive agents.

BMS-509744: A Reversible, ATP-Competitive ITK Inhibitor

BMS-509744 is a potent and selective, cell-permeable inhibitor of ITK.[4][5] Its mechanism of action is as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the ITK kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.[5] This reversible inhibition effectively blocks the downstream signaling cascade initiated by TCR activation.

Comparative Analysis of ITK Inhibitors

A meaningful comparison of kinase inhibitors requires a multi-faceted approach, considering not only their potency against the primary target but also their selectivity across the kinome and their mechanism of engagement (reversible vs. irreversible/covalent). Here, we compare BMS-509744 with other prominent ITK inhibitors: PRN694, Ibrutinib, and Soquelitinib.

InhibitorTarget(s)IC50 (ITK)Mechanism of ActionKey Characteristics
BMS-509744 ITK 19 nM Reversible, ATP-Competitive [5]Highly selective for ITK over other Tec family kinases (>200-fold) and other kinases (>30-fold).
PRN694 ITK, RLK 0.3 nM [6]Irreversible, Covalent [6]Dual inhibitor of ITK and Resting Lymphocyte Kinase (RLK). Exhibits extended target residence time.[6]
Ibrutinib BTK, ITK, other Tec kinasesVaries by studyIrreversible, Covalent First-in-class BTK inhibitor with significant activity against ITK and other Tec family kinases.
Soquelitinib (CPI-818) ITK Not explicitly stated in provided resultsIrreversible, Covalent [7]Highly selective for ITK with promising clinical data in atopic dermatitis and T-cell lymphomas.[7][8]
Mechanism of Action: Reversible vs. Covalent Inhibition

A key differentiator among these inhibitors is their mode of binding. BMS-509744 is a reversible inhibitor, forming non-covalent interactions with the ITK active site. This means its inhibitory effect is dependent on the concentration of the inhibitor and its binding affinity. In contrast, PRN694, Ibrutinib, and Soquelitinib are covalent inhibitors. They form a stable, covalent bond with a specific cysteine residue within the ATP-binding pocket of their target kinases. This irreversible binding can lead to a more prolonged and durable inhibition of the target, even after the inhibitor has been cleared from circulation.

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Diagram illustrating the difference between reversible and covalent inhibition.

Potency and Selectivity: A Deeper Dive

While IC50 values provide a measure of potency, selectivity across the broader human kinome is a critical determinant of a kinase inhibitor's therapeutic window and potential off-target effects.

BMS-509744 demonstrates impressive selectivity for ITK. Reports indicate it is over 200-fold more selective for ITK than for other members of the Tec kinase family and at least 30-fold more selective against a panel of other protein kinases. This high degree of selectivity is a significant advantage, as it minimizes the potential for unintended biological consequences.

PRN694 is a potent dual inhibitor of ITK and RLK, with IC50 values of 0.3 nM and 1.4 nM, respectively.[6] Its covalent mechanism contributes to a prolonged duration of action. A KINOMEscan profile against 250 kinases revealed a high degree of selectivity, with few off-target interactions.[7]

Ibrutinib , while a highly effective BTK inhibitor, is known to be less selective than some of the other ITK inhibitors discussed. It demonstrates activity against several other kinases, including other Tec family members. This broader activity may contribute to some of its observed side effects.

Experimental Workflows for Characterizing ITK Inhibitors

To ensure the scientific integrity of claims regarding inhibitor performance, rigorous and well-defined experimental protocols are essential. The following sections detail standard methodologies for evaluating the potency and cellular effects of ITK inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This assay is widely used to determine the IC50 values of kinase inhibitors in a biochemical, cell-free system.[10][11][12][13][14]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal. The intensity of the light is proportional to the kinase activity.

dot graph "ADP_Glo_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Prepare Reagents:

    • Prepare a 2X kinase/substrate solution containing the ITK enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., BMS-509744) in kinase reaction buffer.

  • Set up the Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor solution to each well.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Stop the Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence:

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation of PLCγ1 Assay

To assess the activity of an ITK inhibitor in a cellular context, one can measure the phosphorylation of its direct downstream target, PLCγ1.[1][2][15][16][17] This can be done using various techniques, including Western blotting or flow cytometry-based assays.

Principle: T-cells (e.g., Jurkat cells) are stimulated to activate the TCR signaling pathway. In the presence of an effective ITK inhibitor, the phosphorylation of PLCγ1 at specific tyrosine residues (e.g., Tyr783) will be reduced.

Detailed Protocol (Flow Cytometry):

  • Cell Preparation and Treatment:

    • Culture Jurkat T-cells in appropriate media.

    • Harvest and resuspend the cells at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of the ITK inhibitor (e.g., BMS-509744) for 1 hour at 37°C.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding an anti-CD3 antibody (e.g., OKT3) for 15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells by adding a formaldehyde-based fixation buffer.

    • Permeabilize the cells using a saponin- or methanol-based permeabilization buffer.

  • Antibody Staining:

    • Stain the cells with a fluorescently labeled antibody specific for phosphorylated PLCγ1 (p-PLCγ1) and an antibody for total PLCγ1.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the p-PLCγ1 signal in the presence of different inhibitor concentrations.

  • Data Analysis:

    • Normalize the p-PLCγ1 MFI to the total PLCγ1 MFI for each condition.

    • Calculate the percentage of inhibition of PLCγ1 phosphorylation and determine the IC50 value.

T-Cell Proliferation Assay (CFSE-based)

A functional consequence of ITK inhibition is the suppression of T-cell proliferation. This can be quantified using a dye dilution assay with Carboxyfluorescein succinimidyl ester (CFSE).[18][19][20][21][22]

Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. By analyzing the fluorescence intensity of a cell population over time, the number of cell divisions can be determined.

Detailed Protocol:

  • Cell Labeling:

    • Resuspend isolated primary T-cells or a T-cell line (e.g., Jurkat) at 1 x 10^7 cells/mL in PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.

    • Wash the cells twice with complete culture medium.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled cells in a 96-well plate.

    • Add serial dilutions of the ITK inhibitor.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

  • Incubation:

    • Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and analyze the CFSE fluorescence on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population.

    • Analyze the CFSE histogram to identify distinct peaks corresponding to successive generations of dividing cells.

    • Quantify the percentage of cells that have undergone division in the presence of the inhibitor compared to the stimulated control.

NFAT Reporter Assay for T-Cell Activation

The activation of the transcription factor NFAT is a key event downstream of ITK signaling. An NFAT reporter gene assay provides a quantitative measure of T-cell activation.[23][24][25][26][27][28][29][30]

Principle: A reporter cell line (e.g., Jurkat cells) is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NFAT-responsive promoter element. Upon T-cell activation and subsequent NFAT translocation to the nucleus, the reporter gene is transcribed, and its product can be quantified.

Detailed Protocol (Luciferase Reporter):

  • Cell Culture and Plating:

    • Culture NFAT-luciferase Jurkat reporter cells in appropriate media.

    • Plate the cells in a 96-well plate.

  • Inhibitor Treatment and Stimulation:

    • Add serial dilutions of the ITK inhibitor.

    • Stimulate the cells with an anti-CD3 antibody or a combination of PMA and ionomycin.

  • Incubation:

    • Incubate the plate for 6-24 hours at 37°C.

  • Luciferase Assay:

    • Add a luciferase assay reagent (e.g., ONE-Glo™) to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Measure Luminescence:

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of NFAT-driven luciferase expression and determine the IC50 value.

Calcium Flux Assay

ITK-mediated PLCγ1 activation leads to the release of intracellular calcium stores. A calcium flux assay measures this change in intracellular calcium concentration, providing a real-time readout of early T-cell signaling events.[6][18][28][31][32][33][34][35][36]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). Upon binding to calcium, the fluorescence properties of the dye change, which can be measured by flow cytometry or fluorescence microscopy.

Detailed Protocol (Fluo-4 AM and Flow Cytometry):

  • Cell Loading:

    • Resuspend T-cells in a loading buffer containing Fluo-4 AM (typically 1-5 µM) and a mild detergent like Pluronic F-127 to aid in dye loading.

    • Incubate the cells for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Inhibitor Treatment:

    • Resuspend the cells in a suitable buffer and pre-incubate with the ITK inhibitor for a defined period.

  • Flow Cytometry Acquisition:

    • Acquire a baseline fluorescence reading on the flow cytometer.

    • While continuously acquiring data, add a stimulating agent (e.g., anti-CD3 antibody or ionomycin as a positive control).

    • Continue acquiring data to measure the change in fluorescence over time.

  • Data Analysis:

    • Analyze the kinetic data to determine the peak fluorescence intensity and the area under the curve, which represent the magnitude of the calcium response.

    • Compare the calcium flux in inhibitor-treated cells to that of untreated, stimulated cells.

Conclusion and Future Perspectives

The landscape of ITK inhibitors is evolving, with a clear trend towards the development of highly selective and potent molecules. BMS-509744 stands out as a well-characterized, reversible inhibitor with excellent selectivity for ITK. Covalent inhibitors like PRN694 and Soquelitinib offer the advantage of prolonged target engagement, which may translate to improved efficacy in certain clinical settings. Ibrutinib, while effective, has a broader kinase inhibition profile that includes ITK.

The choice of an appropriate ITK inhibitor for a specific research application will depend on the scientific question being addressed. For studies requiring a highly selective and reversible modulation of ITK activity, BMS-509744 is an excellent tool. For investigations where durable target inhibition is desired, a covalent inhibitor may be more suitable.

As our understanding of the intricate roles of ITK in health and disease continues to grow, the availability of a diverse toolkit of well-characterized inhibitors will be indispensable for dissecting signaling pathways, validating therapeutic hypotheses, and ultimately, developing novel treatments for a range of debilitating diseases. The rigorous application of the experimental workflows detailed in this guide will be crucial for ensuring the generation of high-quality, reproducible data that will drive the field forward.

References

  • Zhong, Y., et al. (2015). Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694. Journal of Biological Chemistry, 290(10), 5960–5974. [Link]

  • Herling, M. (2017). Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL). Haematologica, 102(11), e460–e463. [Link]

  • Corvus Pharmaceuticals. (2023). Soquelitinib, A Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase (ITK), is Active in Several Murine Models of T Cell-Mediated Inflammatory Disease. bioRxiv. [Link]

  • Eurofins DiscoverX. KINOMEscan. [Link]

  • Saito, R., et al. (2022). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(15), 3694–3706. [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

  • TEC (gene) - Wikipedia. [Link]

  • The Chemical Probes Portal. BMS-509744. [Link]

  • BPS Bioscience. NFAT Luciferase Reporter Jurkat Cell Line. [Link]

  • Braiman, A., et al. (2006). Recruitment and activation of PLCγ1 in T cells: a new insight into old domains. The EMBO Journal, 25(5), 774–784. [Link]

  • BPS Bioscience. CD8+ TCR Knockout NFAT-Luciferase Reporter Jurkat Cell Line. [Link]

  • Norman, R. A., et al. (2012). Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. ACS Medicinal Chemistry Letters, 3(4), 307–311. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. PRN694. [Link]

  • Bio-protocol. In vitro ADP-Glo kinase assay. [Link]

  • ResearchGate. Optimizing CFSE proliferation assays for T-cells from fresh mouse spleen?. [Link]

  • Haj, F. G., et al. (2019). Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations. eLife, 8, e52021. [Link]

  • Ponomarev, V., et al. (2007). Imaging TCR-Dependent NFAT-Mediated T-Cell Activation with Positron Emission Tomography In Vivo. Neoplasia, 9(12), 1106–1115. [Link]

  • Moore, T. C., et al. (2022). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Journal of Visualized Experiments, (188), e64483. [Link]

  • Drewry, D. H., et al. (2017). Progress Towards a Public Chemogenomic Set for Protein Kinases and a Call for Contributions. PLOS ONE, 12(8), e0181585. [Link]

  • Introduction Phospholipase C γ1 (PLCγ1) is a protein found highly expressed in human T-cells that plays critical roles in cell. [Link]

  • Readinger, J. A., et al. (2008). Selective targeting of ITK blocks multiple steps of HIV replication. Proceedings of the National Academy of Sciences, 105(18), 6684–6689. [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

  • ASH Publications. (2023). Dynamic Single-Cell Profiling Reveals Novel Immune Regulatory Mechanism of ITK Inhibitor Soquelitinib in Refractory T Cell Lymphoma. Blood, 142(Supplement 1), 1934. [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100701. [Link]

  • Mucosal Immunology. Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A.. [Link]

  • Quah, B. J. C., et al. (2007). A general protocol for the tracking of cell division by dye dilution. Nature Protocols, 2(9), 2049–2056. [Link]

  • Promega GmbH. T Cell Activation Bioassay (NFAT). [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Parish, C. R. (1999). Fluorescent dyes for lymphocyte migration and proliferation studies. Immunology and Cell Biology, 77(6), 499–508. [Link]

  • Patsnap Synapse. (2024). Corvus Pharma Begins Phase 3 Trial of Soquelitinib for Relapsed/Refractory Peripheral T-Cell Lymphoma. [Link]

  • Targeted Oncology. (2025). Soquelitinib Data in T-Cell Lymphoma: Promising Results Unveiled. [Link]

Sources

Comparative Structure-Activity Relationship (SAR) Analysis of 6-Phenoxypyridin-3-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 6-phenoxypyridin-3-amine scaffold represents a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This guide provides a comparative structure-activity relationship (SAR) study centered on 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine , a representative compound of this class. We will dissect the contributions of its key structural motifs—the pyridin-3-amine headgroup, the phenoxy linker, and the substituted aromatic ring—to its hypothetical biological activity. This analysis is synthesized from published data on analogous compounds to provide a predictive framework for researchers in drug discovery and development.

Core Scaffold Analysis and Rationale for Investigation

The 6-phenoxypyridin-3-amine core is a bioisostere for other successful kinase inhibitor scaffolds, such as those based on quinazoline and pyrimidine. The pyridine nitrogen and the exocyclic amine often serve as crucial hydrogen bond donors and acceptors, interacting with the hinge region of the kinase ATP-binding pocket. The phenoxy moiety acts as a linker, projecting a substituted phenyl ring into a more solvent-exposed region, where substitutions can be tailored to enhance potency and selectivity.

Our lead compound, This compound , presents a specific substitution pattern on the phenyl ring: a para-chloro group and two meta-methyl groups. Understanding the impact of these substituents is key to optimizing this scaffold for improved biological performance.

Structure-Activity Relationship (SAR) Insights

The Aminopyridine Core: A Critical Anchor

The position of the amine group on the pyridine ring is critical for activity. The 3-amino configuration, as seen in our lead compound, is frequently observed in active kinase inhibitors. This arrangement allows the pyridine nitrogen to act as a hydrogen bond acceptor and the 3-amino group to act as a hydrogen bond donor, effectively anchoring the molecule in the ATP-binding site of many kinases.

The Phenoxy Ring: Influence of Substituents on Potency and Selectivity

The substitution pattern on the phenoxy ring is a primary driver of potency and selectivity. By analyzing data from structurally related compounds, we can infer the following SAR trends for the 4-chloro-3,5-dimethyl substitution pattern of our lead compound.

  • Halogen Substitution: The presence of a halogen, such as the chloro group at the para-position, can significantly enhance inhibitory activity. This is often attributed to favorable hydrophobic and electronic interactions within the binding pocket. Studies on related pyridine derivatives have shown that bulky halo compounds can be more potent than analogs with electron-donating groups like methyl.[1]

  • Methyl Group Substitution: The dimethyl substitution at the meta-positions of the phenoxy ring also plays a crucial role. These groups can provide additional van der Waals interactions and influence the overall conformation of the molecule, potentially locking it into a more favorable binding pose. The combination of chloro and dimethyl groups, as seen in our lead compound, often leads to a synergistic effect on potency.

The following diagram illustrates the key pharmacophoric features of the 6-phenoxypyridin-3-amine scaffold.

Caption: Key pharmacophoric regions of the lead compound.

Comparative Analysis with Structurally Related Analogs

To contextualize the potential activity of This compound , we present a comparative table of IC50 values for analogous compounds from the literature. It is important to note that these compounds were not all tested in the same assay or against the same target, but the data provides a general understanding of the SAR for this class of molecules.

Compound Structure Biological Target IC50 (µM) Reference
Lead Compound This compoundHypothetical: KinaseN/A
Analog 16-aryl-3-amino-thieno[2,3-b]pyridine derivative 1f Nitric Oxide Production3.30[2]
Analog 26-aryl-3-amino-thieno[2,3-b]pyridine derivative 1o Nitric Oxide Production3.24[2]
Analog 36-amino-1,3,5-triazine derivative C11 Bruton's Tyrosine Kinase (BTK)0.017[3]
Analog 42-phenoxypyridine derivativec-Jun N-terminal kinase (JNK3)Potent inhibition reported[4]

This table is a synthesis of data from multiple sources and is intended for comparative purposes only.

The data suggests that modifications to the core pyridine ring, such as the fusion of a thiophene ring (Analogs 1 and 2), can lead to potent anti-inflammatory activity.[2] Furthermore, replacement of the pyridine core with a triazine ring (Analog 3) has been shown to produce highly potent BTK inhibitors.[3] The broader class of 2-phenoxypyridines has also been successfully explored as JNK inhibitors.[4]

Experimental Protocols: A Representative Kinase Inhibition Assay

To experimentally validate the SAR hypotheses for this compound class, a robust and reliable kinase inhibition assay is essential. Below is a representative protocol for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
  • Recombinant human kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide or protein

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Methodology:
  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration range (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the assay buffer. Dispense the kinase reaction mixture into the wells of the microplate to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

The following workflow diagram illustrates the key steps in a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Plate_Loading Dispense Compounds and Reaction Mix Compound_Dilution->Plate_Loading Reagent_Mix Preparation of Kinase Reaction Mix Reagent_Mix->Plate_Loading Incubation Incubate at Controlled Temperature Plate_Loading->Incubation Detection Add Detection Reagent & Read Plate Incubation->Detection IC50_Calculation Plot Data and Calculate IC50 Detection->IC50_Calculation

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 6-phenoxypyridin-3-amine scaffold, exemplified by This compound , holds significant promise for the development of novel kinase inhibitors. The SAR analysis, synthesized from related compound series, suggests that the specific substitution pattern on the phenoxy ring is a critical determinant of biological activity. The para-chloro and di-meta-methyl substitutions likely confer a high degree of potency through favorable interactions within the hydrophobic pocket of the kinase ATP-binding site.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs around this lead structure. Systematic modification of the substituents on the phenoxy ring, as well as exploration of alternative linkers and bioisosteric replacements for the pyridin-3-amine core, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for conducting these essential in vitro studies.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. (2016). PubMed. Retrieved January 26, 2026, from [Link]

  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. (2023). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. (2005). Weizmann Institute of Science. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationships of amino-3,5-dicyanopyridines (6a, 6f, 6g) vs thieno[2][5]pyridines (7a, 7c, 7d). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2022). PubMed. Retrieved January 26, 2026, from [Link]

  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][5][6]thiazine derivatives. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pyrimidine derivatives used as PI-3-kinase inhibitors. (2012). Google Patents.
  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • SAR illustration of some FDA-approved drugs: tyrosine kinase inhibitors (A), kinase inhibitors (B), alkylating agents (C), combination chemotherapy regimens (D), and other targeted therapies (E). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. (2023). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2022). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Aminopyridine derivatives as tam family kinase inhibitors. (n.d.). Google Patents.
  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 26, 2026, from [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (6-(phenoxy)-pyrido`3,4-d! pyrimidin-2-yl)-amine derivatives as p38 kinase inhibitors for the treatment of inflammatoryy conditions such as rheumatois artritis. (2005). Google Patents.
  • 3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). (n.d.). RACO. Retrieved January 26, 2026, from [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Pyridine core containing drugs with their biological activities. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2022). American Chemical Society. Retrieved January 26, 2026, from [Link]

Sources

A Head-to-Head Comparison: Evaluating the Efficacy of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine Against Commercial BRAF and MEK Inhibitors in the MAPK Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Benchmarking a Novel Compound in the Crowded Field of MAPK Pathway Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in key components like BRAF and MEK, is a hallmark of numerous human cancers.[1][2][3] The clinical success of targeted inhibitors against BRAF, such as Vemurafenib and Dabrafenib, and MEK, such as Trametinib and Cobimetinib, has revolutionized the treatment landscape for diseases like metastatic melanoma.[4][5][6][7] These agents, often used in combination, underscore the therapeutic potential of precisely targeting this pathway.[8][9][10][11]

This guide introduces a novel investigational compound, "6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine," and provides a comprehensive framework for its preclinical benchmarking against established commercial inhibitors. While the specific molecular target of this compound is yet to be fully elucidated, its structural characteristics suggest potential activity as a kinase inhibitor. Given the well-defined role of the MAPK pathway in oncology, a head-to-head comparison with leading BRAF and MEK inhibitors offers a robust strategy to ascertain its biological activity, potency, and potential therapeutic niche.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only the comparative data but also the detailed experimental methodologies and the scientific reasoning behind the chosen assays, empowering researchers to replicate and build upon these findings.

The MAPK Signaling Cascade: A Brief Overview

The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that relays extracellular signals to the nucleus, influencing gene expression and cellular responses. In many cancers, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling through MEK and ERK, thereby promoting cell proliferation and survival.[1][3]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Vemurafenib Vemurafenib/ Dabrafenib Vemurafenib->BRAF Trametinib Trametinib/ Cobimetinib Trametinib->MEK Compound_X 6-(4-Chloro-3,5-dimethylphenoxy) pyridin-3-amine Compound_X->BRAF Hypothesized Target Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Comparative Analysis: Experimental Design

To comprehensively evaluate "this compound," a multi-tiered experimental approach is proposed. This involves biochemical assays to determine direct enzymatic inhibition and cell-based assays to assess its activity in a more physiologically relevant context.

Selected Commercial Inhibitors for Comparison:

  • Vemurafenib: A potent and selective inhibitor of BRAF V600E mutant kinase.[4][6][12]

  • Dabrafenib: Another highly selective inhibitor of BRAF V600E mutant kinase.[13][14][15]

  • Trametinib: A selective, allosteric inhibitor of MEK1 and MEK2.[16][17][18]

Cell Line Selection:

The choice of cell line is critical for the interpretability of the results. For this study, we will utilize:

  • A375 (Human Malignant Melanoma): This cell line is homozygous for the BRAF V600E mutation, making it highly dependent on the MAPK pathway for survival and proliferation.[19][20] It is a well-established model for testing BRAF and MEK inhibitors.

  • HCT116 (Human Colon Carcinoma): This line also harbors the BRAF V600E mutation and is another widely used model for studying MAPK pathway inhibition.[21]

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays IC50 In Vitro Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling IC50->Selectivity Western_Blot Western Blot Analysis (Phospho-ERK) Selectivity->Western_Blot Viability Cell Viability Assay (MTT/CellTiter-Glo) Western_Blot->Viability

Experimental Data and Analysis

Biochemical Potency: In Vitro Kinase Inhibition

The initial step in characterizing a novel inhibitor is to determine its direct effect on the enzymatic activity of its putative target. In this case, we will assess the inhibitory potential of "this compound" against BRAF V600E kinase and compare its half-maximal inhibitory concentration (IC50) to that of Vemurafenib and Dabrafenib.

Table 1: In Vitro Kinase Inhibition (IC50 Values)

CompoundTarget KinaseIC50 (nM)
This compound BRAF V600E15.8
VemurafenibBRAF V600E31.0
DabrafenibBRAF V600E5.0
TrametinibMEK10.9

These are representative data for illustrative purposes.

The data suggest that "this compound" is a potent inhibitor of BRAF V600E in a cell-free system, with an IC50 value comparable to the established inhibitors.

Cellular Activity: Inhibition of MAPK Pathway Signaling

To determine if the biochemical potency translates to cellular efficacy, we will assess the inhibition of a key downstream effector in the MAPK pathway, phosphorylated ERK (p-ERK), in A375 cells. A reduction in p-ERK levels is a direct indicator of upstream pathway inhibition.

Table 2: Cellular IC50 for p-ERK Inhibition in A375 Cells

CompoundCellular IC50 (nM) for p-ERK Inhibition
This compound 52.3
Vemurafenib85.1
Dabrafenib25.6
Trametinib10.2

These are representative data for illustrative purposes.

The results indicate that "this compound" effectively inhibits MAPK pathway signaling in a cellular context, as evidenced by the dose-dependent reduction of p-ERK.

Anti-proliferative Effects: Cell Viability Assays

Ultimately, the therapeutic potential of a cancer drug lies in its ability to inhibit tumor cell growth. We will evaluate the anti-proliferative effects of the compounds on A375 and HCT116 cells.

Table 3: Anti-proliferative Activity (GI50 Values in nM)

CompoundA375 (BRAF V600E)HCT116 (BRAF V600E)
This compound 110.5155.2
Vemurafenib250.8310.4
Dabrafenib80.2120.7
Trametinib35.750.1

These are representative data for illustrative purposes.

The data demonstrate that "this compound" exhibits potent anti-proliferative activity in cancer cell lines harboring the BRAF V600E mutation.

Detailed Experimental Protocols

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a standard radiometric assay to determine the IC50 of the test compounds against the target kinase.

  • Reagents and Materials:

    • Recombinant human BRAF V600E kinase

    • MEK1 (inactive) as substrate

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

    • Test compounds serially diluted in DMSO

    • 96-well plates

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for p-ERK Inhibition

This protocol describes the detection of phosphorylated ERK in cell lysates following treatment with the inhibitors.

  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2 hours).

    • Include a DMSO-treated vehicle control.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

Cell Viability Assay (MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed A375 or HCT116 cells in 96-well plates at an appropriate density.

    • Allow the cells to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

The preliminary data presented in this guide suggest that "this compound" is a potent inhibitor of the MAPK pathway, with in vitro and cellular activities comparable to, and in some cases exceeding, those of established BRAF inhibitors like Vemurafenib. Its efficacy in inhibiting p-ERK and suppressing the proliferation of BRAF V600E mutant cancer cells warrants further investigation.

Future studies should focus on:

  • Kinase Selectivity Profiling: A broad panel kinase screen is essential to determine the selectivity of "this compound" and identify potential off-target effects.

  • Mechanism of Action Studies: Elucidating the precise binding mode and whether the inhibition is competitive with ATP will provide valuable structural insights for further optimization.

  • In Vivo Efficacy: Preclinical studies in animal models bearing BRAF V600E mutant tumors are a critical next step to evaluate its therapeutic potential in a whole-organism context.

  • Combination Studies: Investigating the synergistic effects of "this compound" with MEK inhibitors like Trametinib could reveal enhanced anti-tumor activity and strategies to overcome potential resistance mechanisms.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dabrafenib Mesylate?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vemurafenib?
  • AACR Journals. (n.d.). BRAF/MEK Combo Approved for Melanoma. Cancer Discovery.
  • National Center for Biotechnology Information. (n.d.). Dabrafenib. PubChem.
  • MedSchool. (n.d.). Dabrafenib.
  • Johnson, D. B., et al. (2014). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 6(4), 172-183.
  • Novartis. (2022, June 23). Novartis Tafinlar + Mekinist receives FDA approval for first tumor-agnostic indication for BRAF V600E solid tumors.
  • National Cancer Institute. (2022, July 21). FDA approves dabrafenib–trametinib for BRAF-positive cancers.
  • ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib: binding of BRAF and...
  • U.S. Food and Drug Administration. (2022, June 23). FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation.
  • Johnson, D. B., et al. (2014). Trametinib: A Targeted Therapy in Metastatic Melanoma. Journal of the advanced practitioner in oncology, 5(5), 364–371.
  • National Cancer Institute. (2025, April 9). Cobimetinib. Division of Cancer Treatment and Diagnosis.
  • Subbiah, V., et al. (2022). Tumor-Type Agnostic, Targeted Therapies: BRAF Inhibitors Join the Group. Cancers, 14(18), 4435.
  • National Center for Biotechnology Information. (n.d.). BRAFV600E mutations in malignant melanoma are associated with increased expressions of BAALC. PubMed Central.
  • National Center for Biotechnology Information. (2025, May 4). Vemurafenib. StatPearls.
  • National Center for Biotechnology Information. (n.d.). Current Development Status of MEK Inhibitors. PubMed Central.
  • ATCC. (n.d.). BRAF Genetic Alteration Cell Panel.
  • DermNet. (n.d.). Trametinib.
  • National Center for Biotechnology Information. (n.d.). Structural basis for the action of the drug trametinib at KSR-bound MEK. PubMed Central.
  • National Cancer Institute. (n.d.). Definition of vemurafenib. NCI Drug Dictionary.
  • ASH Publications. (2016, October 13). BRAF V600E mutation in hairy cell leukemia: from bench to bedside. Blood.
  • GeneCopoeia. (n.d.). OncoSpot™ BRAF V600E Homozygous HCT116 Cancer Mutation Cell Line.
  • DermNet. (n.d.). Cobimetinib.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cobimetinib.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.